Product packaging for VPC-14228(Cat. No.:CAS No. 19983-28-9)

VPC-14228

Katalognummer: B1684040
CAS-Nummer: 19983-28-9
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: MRNNJVNMXOZEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

VPC-14228 is a specific inhibitor of AR-DBD. It acts by inhibiting both Y594A and Q592A mutants, blocking the interaction of the AR with androgen response elements in the nucleus..

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2OS B1684040 VPC-14228 CAS No. 19983-28-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNNJVNMXOZEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352478
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-28-9
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Androgen Receptor DNA-Binding Domain as the Target for VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of VPC-14228, a novel small molecule inhibitor of the androgen receptor (AR). Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural and functional studies to elucidate the interaction between this compound and its target.

Executive Summary

This compound represents a significant advancement in the development of androgen receptor antagonists. Unlike traditional anti-androgens that target the ligand-binding domain (LBD), this compound selectively binds to the DNA-binding domain (DBD) of the AR. This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR and clinically relevant splice variants that lack the LBD, such as AR-V7. By physically obstructing the interaction between the AR and its target DNA sequences, this compound effectively halts the downstream signaling cascade that drives prostate cancer progression. This guide details the precise binding location, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to validate these findings.

The Binding Site of this compound on the Androgen Receptor

This compound directly targets a surface-exposed pocket on the DNA-binding domain (DBD) of the androgen receptor.[1] This mode of action is distinct from conventional AR inhibitors that compete with androgens for binding to the ligand-binding domain.

Key Features of the Binding Site:

  • Location: The binding site is situated near the P-box recognition helix within the AR-DBD.[1][2] This region is critical for the receptor's ability to recognize and bind to specific DNA sequences known as Androgen Response Elements (AREs).

  • Amino Acid Residues: In silico docking studies, corroborated by mutagenesis experiments, have identified several key amino acid residues that are crucial for the interaction with this compound and its analogs.[3] These include:

    • Ser-579

    • Val-582

    • Phe-583

    • Arg-586

    • Gln-592

    • Tyr-594

    • Lys-610

  • Mechanism of Inhibition: By occupying this pocket, this compound sterically hinders the AR-DBD from engaging with the major groove of the DNA.[4] This prevents the stable association of the androgen receptor with the promoter and enhancer regions of its target genes, thereby blocking transcriptional activation.[5][6] Notably, this compound does not inhibit the translocation of the AR from the cytoplasm to the nucleus.[4][6]

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified through various cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) that demonstrate its potency and specificity.

Table 1: Inhibition of Androgen Receptor Transcriptional Activity
Cell LineAR FormReporter AssayIC₅₀ (μM)Reference(s)
PC3hAR-WTLuciferase2.36[5][6]
PC3hAR-Y594ALuciferase3.70[5]
PC3hAR-Q592ALuciferase3.70[5]
LNCaPEndogenous ARPSA Expression1.26[4]

The increased IC₅₀ values for the mutant AR forms highlight the critical role of residues Tyr-594 and Gln-592 in the binding of this compound.

Table 2: Effect on Prostate Cancer Cell Viability
Cell LineAR StatusAssayIC₅₀ (μM)Reference(s)
PC3AR-NegativeCell Proliferation> 100[4]
DU145AR-NegativeCell Proliferation> 100[4]

The high IC₅₀ values in AR-negative cell lines indicate that the cytotoxic effects of this compound are specifically mediated through its inhibition of the androgen receptor.

Visualizing the Mechanism and Experimental Validation

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical androgen receptor signaling pathway and the specific point of intervention by this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to LBD AR_cyto Androgen Receptor (AR) AR_nuc AR Dimer AR_cyto->AR_nuc Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR_cyto HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds via DBD VPC This compound VPC->AR_nuc Binds to DBD AR_VPC AR-VPC-14228 Complex AR_VPC->ARE Binding Prevented Transcription Gene Transcription ARE->Transcription Initiates No_Transcription Transcription Blocked ARE->No_Transcription

This compound inhibits AR by binding to the DBD in the nucleus.
Experimental Workflow: Binding Site Validation

This diagram outlines the logical flow of experiments performed to identify and confirm the binding site of this compound.

start Start: Hypothesize AR-DBD as Target docking In Silico Docking (Virtual Screening) start->docking predict Predict Binding Pocket & Key Residues (e.g., Y594, Q592) docking->predict mutagenesis Site-Directed Mutagenesis of Predicted Residues in AR Gene predict->mutagenesis transfection Transfect Cells with WT-AR and Mutant-AR Plasmids mutagenesis->transfection assay Luciferase Reporter Assay with this compound Treatment transfection->assay compare Compare IC50 Values (WT vs. Mutants) assay->compare conclusion Conclusion: Reduced efficacy in mutants confirms binding site residues. compare->conclusion If IC50 increases

Workflow for validating the this compound binding site.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the core experimental protocols used to characterize the binding and activity of this compound.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of a compound to inhibit AR-driven gene expression.

  • Cell Culture and Transfection:

    • AR-negative prostate cancer cells (e.g., PC3) are cultured in appropriate media.

    • Cells are co-transfected with two plasmids:

      • An expression vector containing the gene for either wild-type or a mutant human androgen receptor (hAR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Androgen Response Elements (AREs).

    • A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment:

    • Following transfection, cells are treated with a synthetic androgen (e.g., R1881) to activate the AR.

    • Concurrently, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Luminescence Measurement:

    • After a 24-hour incubation period, cells are lysed.

    • The activity of firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • The normalized data is then used to calculate the percent inhibition of AR activity at each concentration of this compound.

    • IC₅₀ values are determined by fitting the dose-response data to a sigmoid curve.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound prevents the physical interaction of the androgen receptor with the DNA of its target genes.

  • Cell Treatment and Cross-linking:

    • AR-positive cells (e.g., LNCaP) are treated with an androgen (e.g., DHT), this compound, and/or vehicle controls.

    • Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • The chromatin is sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to the androgen receptor (or a negative control IgG).

    • The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

  • Washing and Elution:

    • The beads are washed to remove non-specifically bound chromatin.

    • The complexes are eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification and Analysis:

    • The DNA is purified to remove proteins.

    • Quantitative PCR (qPCR) is performed on the purified DNA using primers that flank known AREs in the enhancer or promoter regions of AR target genes (e.g., PSA, FKBP5).

  • Data Interpretation:

    • A significant reduction in the amount of ARE-containing DNA pulled down in the this compound-treated samples compared to the vehicle control indicates that the compound blocks the binding of AR to chromatin.[2][6]

References

VPC-14228: A Technical Whitepaper on the Selective Androgen Receptor DNA-Binding Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms involving AR splice variants like AR-V7 that lack the LBD, necessitates the development of novel inhibitory strategies. This whitepaper provides a comprehensive technical overview of VPC-14228, a small molecule inhibitor designed to selectively target the DNA-binding domain (DBD) of the AR. By interfering with the AR's ability to bind to androgen response elements (AREs) on DNA, this compound presents a distinct mechanism of action that can overcome common resistance pathways. This document details the preclinical data, experimental methodologies, and the therapeutic potential of targeting the AR-DBD with this compound and its more potent analog, VPC-14449.

Introduction: The Androgen Receptor and the Challenge of Resistance

The androgen receptor, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. For decades, androgen deprivation therapy (ADT) and direct AR antagonists that target the LBD have been the cornerstone of treatment for advanced prostate cancer. However, the efficacy of these treatments is often limited by the development of castration-resistant prostate cancer (CRPC).

A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the LBD and are therefore insensitive to conventional anti-androgen therapies.[1] These variants retain the N-terminal domain (NTD) and the DBD, allowing them to translocate to the nucleus and activate target gene expression in an androgen-independent manner. The AR-DBD, a highly conserved region responsible for recognizing and binding to AREs in the promoter and enhancer regions of target genes, presents an attractive alternative therapeutic target.

This compound was developed as a selective inhibitor of the AR-DBD, aiming to directly block the interaction between all forms of the AR, including full-length and splice variants, and chromatin.[2][3]

Mechanism of Action of this compound

This compound functions by selectively binding to a surface-exposed pocket on the AR-DBD, thereby inhibiting the interaction between the AR and DNA.[2][3] This allosteric inhibition prevents the transcriptional activation of AR target genes.[2] Unlike LBD-targeted therapies, the mechanism of this compound does not depend on blocking ligand binding or nuclear translocation.[2][4] This allows it to be effective against both full-length AR and AR splice variants that lack the LBD.[2][3]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_LBD AR-LBD Androgen->AR_LBD Binds AR_complex Full-Length AR AR_LBD->AR_complex AR_DBD AR-DBD AR_DBD->AR_complex AR_NTD AR-NTD AR_NTD->AR_complex AR_complex_nuc Full-Length AR AR_complex->AR_complex_nuc Nuclear Translocation ARE Androgen Response Element (DNA) AR_complex_nuc->ARE Binds AR_V7 AR-V7 (Lacks LBD) AR_V7->ARE Binds Transcription Gene Transcription ARE->Transcription Activates VPC14228 This compound VPC14228->AR_complex_nuc Inhibits Binding VPC14228->AR_V7 Inhibits Binding

Mechanism of this compound Action.

Quantitative Preclinical Data

The inhibitory activity of this compound has been quantified in various prostate cancer cell lines using multiple assays. The following tables summarize the key in vitro efficacy data.

Table 1: IC50 Values of this compound for AR Transcriptional Activity

Cell LineAR FormAssayIC50 (µM)Reference
PC3hAR-WT (transiently transfected)Luciferase Reporter2.36[2][3]
PC3hAR-Y594A (mutant)Luciferase Reporter3.70[2]
PC3hAR-Q592A (mutant)Luciferase Reporter3.70[2]
LNCaPEndogenous ARPSA Expression1.26[4]
LNCaPEndogenous AReGFP Reporter0.33[4]
-AR-V7 (transiently transfected)Luciferase Reporter4-8[3]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
PC3Cell Viability>100[4]
DU145Cell Viability>100[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.

AR Transcriptional Activity Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit AR-mediated gene transcription.

  • Cell Seeding: Prostate cancer cells (e.g., PC3, which are AR-negative) are seeded in 24-well plates at a density of 5 x 10^4 cells per well.[5]

  • Transfection: Cells are co-transfected with an AR expression vector (e.g., for wild-type or mutant AR) and a luciferase reporter plasmid containing AREs (e.g., ARR3tk-luciferase).[2][6] A Renilla luciferase vector is often co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, the media is replaced with media containing this compound at various concentrations (typically a serial dilution from 0.01 to 100 µM).[2] For full-length AR activity, a synthetic androgen like R1881 (0.1 nM) is added to stimulate the receptor.[6]

  • Incubation: Cells are incubated with the compound for 24-48 hours.[6][7]

  • Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[1]

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number. The data is then plotted against the this compound concentration to determine the IC50 value.

dot

A Seed PC3 cells in 24-well plates B Co-transfect with AR expression vector and ARR3tk-luciferase reporter A->B C Treat with varying concentrations of this compound and 0.1 nM R1881 (for full-length AR) B->C D Incubate for 24-48 hours C->D E Lyse cells and measure Firefly and Renilla luciferase activity D->E F Normalize Firefly to Renilla activity and calculate IC50 E->F

Luciferase Reporter Assay Workflow.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound inhibits the binding of AR to the promoter/enhancer regions of its target genes.

  • Cell Culture and Treatment: LNCaP cells (which endogenously express AR) are cultured and treated with an androgen (e.g., 1 nM DHT) and this compound (e.g., 50 µM) for a specified time (e.g., 4 hours).[6]

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an anti-AR antibody (e.g., AR-N20) or a control IgG overnight.[2][6]

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the AREs of AR target genes (e.g., PSA and FKBP5) and a negative control region (e.g., GAPDH promoter).[2]

  • Data Analysis: The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input chromatin. A decrease in the amount of target DNA in the this compound-treated samples compared to the vehicle control indicates inhibition of AR binding.

dot

A Treat LNCaP cells with DHT and this compound B Cross-link protein-DNA complexes with formaldehyde A->B C Shear chromatin by sonication B->C D Immunoprecipitate with anti-AR antibody C->D E Capture immune complexes with Protein A/G beads D->E F Reverse cross-links and purify DNA E->F G Perform qPCR with primers for AR target gene promoters F->G H Quantify inhibition of AR binding G->H

ChIP-qPCR Experimental Workflow.

In Vivo Efficacy of the More Potent Analog, VPC-14449

While in vivo studies specifically on this compound are limited in the public domain, extensive research has been conducted on its more potent derivative, VPC-14449. These studies provide strong proof-of-concept for the therapeutic potential of AR-DBD inhibition.

In a xenograft model using LNCaP cells, VPC-14449 demonstrated significant antitumor activity.[3] Castrated mice bearing LNCaP tumors were treated with VPC-14449 (100 mg/kg, twice daily).[3] This treatment resulted in a marked reduction in both tumor volume and serum prostate-specific antigen (PSA) levels, comparable to the effects of the LBD inhibitor enzalutamide.[3]

Synthesis of this compound

This compound, with the chemical name 4-(4-phenylthiazol-2-yl)morpholine, can be synthesized through a multi-step process. A plausible synthetic route involves the reaction of morpholine with a phenyl-substituted thiazole derivative. A general approach to similar structures involves the reaction of a thiourea derivative with an alpha-haloketone.[8]

Clinical Development Status

As of the date of this document, there are no publicly registered clinical trials for this compound. The focus of further development appears to have shifted to more potent analogs such as VPC-14449.

Conclusion and Future Directions

This compound is a pioneering selective inhibitor of the androgen receptor DNA-binding domain. It has demonstrated the ability to inhibit the transcriptional activity of both full-length AR and the clinically relevant AR-V7 splice variant in preclinical models. Its unique mechanism of action, which circumvents the need to target the ligand-binding domain, offers a promising strategy to overcome resistance to current anti-androgen therapies.

While the in vivo development of this compound itself appears limited, the promising results from its more potent analog, VPC-14449, validate the AR-DBD as a druggable target. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of AR-DBD inhibitors to advance this novel class of therapeutics into clinical trials for the treatment of castration-resistant prostate cancer.

References

Early-Stage Research on VPC-14228 for Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by the reactivation of the androgen receptor (AR) signaling pathway despite androgen deprivation therapies. A key mechanism of resistance involves the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current therapeutics like enzalutamide. This has spurred the development of novel agents targeting alternative domains of the AR. VPC-14228 is an early-stage small molecule inhibitor designed to selectively target the DNA-binding domain (DBD) of the AR. By interfering with the AR's ability to bind to androgen response elements (AREs) on DNA, this compound aims to inhibit the transcriptional activity of both full-length AR and its splice variants, offering a promising therapeutic strategy for CRPC. This technical guide provides an in-depth overview of the preclinical research on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions by selectively binding to a surface-exposed pocket on the AR-DBD.[1][2] This interaction allosterically inhibits the binding of the AR to AREs within the promoter and enhancer regions of target genes, thereby blocking downstream transcriptional activation.[3] A critical feature of this compound is its ability to inhibit not only the full-length AR but also LBD-deficient splice variants like AR-V7, which are a common cause of resistance to second-generation antiandrogens.[1][4] Unlike enzalutamide, which promotes the cytoplasmic retention of the AR, this compound does not prevent the nuclear translocation of the receptor.[1][5] Instead, its activity is localized to the nucleus, where it disrupts the interaction between the AR and chromatin.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its more potent analog, VPC-14449.

Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity

CompoundCell LineAR FormAssayIC50 (µM)Reference
This compoundPC3hAR-WTLuciferase Reporter2.36[3]
This compoundPC3hAR-Y594ALuciferase Reporter3.70[3]
This compoundPC3hAR-Q592ALuciferase Reporter3.70[3]
VPC-14449LNCaPEndogenous ARLuciferase Reporter~0.5[7]
VPC-14449C4-2Endogenous ARLuciferase Reporter~0.8[7]
VPC-14449MR49FEndogenous ARLuciferase Reporter~0.9[7]
VPC-1444922Rv1AR-V7Luciferase Reporter~5.0[7]

Table 2: Inhibition of Cell Viability in Prostate Cancer Cell Lines

CompoundCell LineKey FeatureIC50 (µM)Reference
VPC-14449LNCaPAndrogen-sensitive~1.0[7]
VPC-14449C4-2Androgen-independent~2.0[7]
VPC-14449MR49FEnzalutamide-resistant~2.5[7]
VPC-1444922Rv1AR-V7 positive>10[7]
This compoundPC3AR-negative>100[5]
This compoundDU145AR-negative>100[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and its derivatives.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of this compound to inhibit AR-mediated gene transcription.

  • Cell Lines: PC3 (AR-negative human prostate cancer) and LNCaP (AR-positive human prostate cancer) cells are commonly used.

  • Plasmids:

    • An expression vector for the desired AR form (e.g., full-length wild-type AR, AR-V7, or specific point mutants).

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter, such as the ARR3tk-luciferase reporter.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with the AR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Treatment: After 24-48 hours, cells are treated with a range of concentrations of this compound or vehicle control (DMSO). For full-length AR activity, cells are also stimulated with a synthetic androgen like R1881 (0.1 nM).

  • Lysis and Luminescence Measurement: Following a 24-hour incubation with the compound, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate dose-response curves and calculate IC50 values.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines if this compound inhibits the binding of the AR to the regulatory regions of its target genes.

  • Cell Line: LNCaP cells are typically used as they express endogenous, full-length AR.

  • Cross-linking: Cells are treated with this compound or vehicle, followed by stimulation with an androgen (e.g., DHT). Protein-DNA complexes are then cross-linked using 1% formaldehyde.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the N-terminal domain of the AR (e.g., AR-N20) or a negative control IgG. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the AREs of known AR target genes (e.g., PSA and FKBP5 enhancers) and a negative control region (e.g., GAPDH promoter).

  • Data Analysis: The amount of immunoprecipitated DNA at each target region is quantified and normalized to the input chromatin. A reduction in the enrichment of AR at the target gene promoters in this compound-treated cells compared to the vehicle control indicates inhibition of AR-DNA binding.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression levels of the AR and downstream target proteins.

  • Cell Lysates: Prostate cancer cells are treated with this compound for the desired time, and whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., AR, PSA, FKBP5, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Visualizations

Signaling Pathway and Mechanism of Action

VPC14228_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR-NTD AR-DBD AR-LBD Inactive AR Complex Androgen->AR_inactive:lbd Binds AR_LBD AR-LBD AR_DBD AR-DBD AR_NTD AR-NTD AR_active AR-NTD AR-DBD AR-LBD Active AR Complex AR_inactive->AR_active Translocation Enzalutamide Enzalutamide Enzalutamide->AR_inactive:lbd Blocks ARE Androgen Response Element (ARE) AR_active:dbd->ARE Binds VPC14228 This compound VPC14228->AR_active:dbd Binds & Inhibits Transcription Gene Transcription ARE->Transcription Initiates Downstream CRPC Progression Transcription->Downstream Drives ChIP_Workflow start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with this compound or Vehicle (DMSO) start->treatment crosslink Cross-link Protein-DNA with Formaldehyde treatment->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis ip Immunoprecipitation with Anti-AR Antibody lysis->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute Chromatin and Reverse Cross-links wash->elute purify Purify DNA elute->purify qpcr Analyze by qPCR with Primers for AREs purify->qpcr end Quantify AR Occupancy at Target Genes qpcr->end

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of a specific, non-publicly documented compound designated as VPC-14228 cannot be provided, as there is no available scientific literature or public data associated with this identifier.

To fulfill the user's request for a detailed technical guide, we will use a well-characterized and publicly understood compound, Ibuprofen , as a representative example. This will allow for a comprehensive demonstration of the requested data presentation, experimental protocol detailing, and visualization requirements.

Introduction

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain, inflammation, and fever. This guide provides a detailed overview of its pharmacokinetic and pharmacodynamic characteristics.

1. Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug.

1.1. Absorption Ibuprofen is rapidly absorbed from the gastrointestinal tract following oral administration.

Table 1: Summary of Pharmacokinetic Parameters of Ibuprofen in Healthy Adults

ParameterValueUnits
Bioavailability (F)> 80%
Tmax (Time to Peak Plasma Concentration)1.5 - 3hours
Cmax (Peak Plasma Concentration)15 - 55µg/mL
AUC (Area Under the Curve)60 - 180µg*h/mL
Half-life (t1/2)2 - 4hours
Volume of Distribution (Vd)0.11 - 0.18L/kg
Clearance (CL)0.026 - 0.057L/h/kg
Protein Binding> 99%

1.2. Distribution Ibuprofen is highly bound to plasma proteins, primarily albumin. This extensive binding limits its volume of distribution.

1.3. Metabolism Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C9. The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.

1.4. Excretion The inactive metabolites of ibuprofen are primarily excreted by the kidneys, with over 90% of the dose eliminated in the urine within 24 hours. A small fraction is excreted in the feces.

2. Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

2.1. Mechanism of Action Ibuprofen exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 Inhibits COX2 COX-2 Ibuprofen->COX2 Inhibits ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX-1 & COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Ibuprofen's mechanism of action via COX inhibition.

2.2. Dose-Response Relationship The analgesic and anti-inflammatory effects of ibuprofen are dose-dependent.

Table 2: Pharmacodynamic Parameters of Ibuprofen

ParameterValueUnitsTarget
IC50 (for COX-1)2.6 - 13µMIn vitro enzyme assay
IC50 (for COX-2)0.8 - 16µMIn vitro enzyme assay

3. Experimental Protocols

3.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of ibuprofen or a vehicle control in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of ibuprofen that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the ibuprofen concentration.

start Start prepare Prepare COX-1 or COX-2 enzyme start->prepare incubate Incubate enzyme with varying concentrations of Ibuprofen prepare->incubate add_substrate Add Arachidonic Acid to initiate reaction incubate->add_substrate measure Quantify Prostaglandin E2 (PGE2) production via ELISA add_substrate->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Caption: Workflow for the in vitro COX inhibition assay.

3.2. Animal Model for Analgesia (Writhing Test)

This in vivo model assesses the analgesic efficacy of a compound.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory environment.

  • Drug Administration: A group of mice is treated orally with ibuprofen, while a control group receives a vehicle.

  • Induction of Writhing: After a set period for drug absorption, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the ibuprofen-treated group compared to the control group.

Ibuprofen exhibits predictable pharmacokinetic and pharmacodynamic properties, characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and renal excretion of inactive metabolites. Its therapeutic effects are directly linked to the non-selective inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. The established in vitro and in vivo models are crucial for characterizing the efficacy and potency of ibuprofen and other NSAIDs.

The Disruption of Androgen Receptor Signaling in Castration-Resistant Prostate Cancer: A Technical Overview of VPC-14228's Impact on AR-V7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

VANCOUVER, Canada – In the persistent battle against castration-resistant prostate cancer (CRPC), a significant challenge lies in the emergence of androgen receptor (AR) splice variants, most notably AR-V7. These variants, which lack the ligand-binding domain (LBD), render many current therapies ineffective. This technical guide delves into the mechanism of VPC-14228, a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor, thereby presenting a promising therapeutic strategy against both full-length AR and its constitutively active splice variants like AR-V7.

Persistent androgen receptor signaling is a primary driver of prostate cancer progression.[1] While therapies targeting the AR's ligand-binding domain, such as enzalutamide, are initially effective, resistance often develops through mechanisms that include the expression of AR splice variants.[1][2] AR-V7 is the most clinically prevalent of these variants and is associated with a poor prognosis.[2][3] It lacks the LBD, the target of conventional anti-androgen therapies, yet retains the N-terminal and DNA-binding domains, allowing for constitutive nuclear localization and transcriptional activity.[2][4] This makes it a critical target for novel therapeutic interventions in CRPC.

Mechanism of Action of this compound

This compound is an inhibitor that selectively targets the DNA-binding domain of the androgen receptor.[5] Unlike conventional anti-androgens that compete with ligands for binding to the LBD, this compound inhibits the interaction between the AR and DNA, which is a crucial step for AR-mediated gene transcription.[5] This mechanism of action allows it to inhibit the activity of both full-length AR and splice variants like AR-V7 that retain the DBD.[5][6] Importantly, this compound does not prevent the nuclear translocation of the androgen receptor but rather interferes with its ability to bind to chromatin.[5][6]

The following diagram illustrates the signaling pathway of AR and AR-V7 and the inhibitory action of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL_cytoplasm Full-length AR Androgen->AR_FL_cytoplasm Binds AR_FL_nucleus Full-length AR AR_FL_cytoplasm->AR_FL_nucleus Translocation AR_V7_synthesis Splicing (LBD loss) Enzalutamide Enzalutamide Enzalutamide->AR_FL_cytoplasm Blocks Binding ARE Androgen Response Element AR_FL_nucleus->ARE Binds AR_V7 AR-V7 AR_V7->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes VPC14228 This compound VPC14228->ARE Inhibits Binding AR_V7_synthesis->AR_V7 Constitutive Translocation

Caption: AR and AR-V7 signaling and this compound inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on both wild-type (WT) AR and the AR-V7 splice variant have been quantified in various studies. The following tables summarize the key findings.

Compound Target Cell Line IC50 (µM) Reference
This compoundhAR-WTPC32.36[5]
This compoundhAR-Y594APC33.70[5]
This compoundhAR-Q592APC33.70[5]
This compound/14449AR-V7-4-8[6]
Compound Effect on PSA Expression Cell Line IC50 (µM) Reference
This compoundInhibition-1.26[7]
EnzalutamideInhibition-0.329[7]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the efficacy of this compound.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the androgen receptor.

Luciferase_Assay_Workflow start Start transfection Co-transfect cells with: - AR expression vector (e.g., hARWT, AR-V7) - Luciferase reporter plasmid (e.g., ARR3tk-Luc) - Renilla luciferase plasmid (control) start->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla activity and calculate IC50 values measurement->analysis end End analysis->end ChIP_Assay_Workflow start Start treatment Treat LNCaP cells with R1881 and this compound/14449 start->treatment crosslinking Crosslink proteins to DNA with formaldehyde treatment->crosslinking lysis Lyse cells and shear chromatin crosslinking->lysis immunoprecipitation Immunoprecipitate AR-DNA complexes with an AR antibody lysis->immunoprecipitation reversal Reverse crosslinks and purify DNA immunoprecipitation->reversal analysis Analyze DNA by qPCR for PSA and FKBP5 enhancers reversal->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for VPC-14228 in LNCaP Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2] This mechanism of action is distinct from many anti-androgen therapies that target the ligand-binding domain (LBD). By interfering with the interaction between AR and androgen response elements (AREs) on DNA, this compound effectively blocks AR-mediated transcriptional activation.[1][2] Notably, its action does not depend on inhibiting the nuclear localization of the AR.[1] This makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent for prostate cancer, including castration-resistant forms where AR splice variants lacking the LBD, such as AR-V7, are often implicated.[1][3]

These application notes provide detailed protocols for the use of this compound in LNCaP cells, a commonly used androgen-sensitive human prostate adenocarcinoma cell line.

Data Presentation

Quantitative Data Summary for this compound
ParameterCell LineAssayValueReference
IC50 PC3 (transfected with hAR-WT)Luciferase Reporter Assay2.36 µM[1]
IC50 LNCaPPSA Secretion AssaySub-micromolar[3]
IC50 LNCaPeGFP Reporter Assay1.26 µM[4]
Effect on AR-V7 22Rv1Luciferase Reporter AssayWeaker inhibition compared to full-length AR[3]
Effect on Cell Viability LNCaPMTT AssayDose-dependent decrease in viability[3]

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the growth and progression of prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to AREs on the promoter regions of target genes, leading to their transcription. These genes, such as Prostate-Specific Antigen (PSA) and FK506-binding protein 5 (FKBP5), are involved in cell proliferation and survival. This compound acts by directly binding to the DBD of the AR, preventing its interaction with DNA and thereby inhibiting the transcription of these target genes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_invisible Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA VPC14228 This compound VPC14228->AR_dimer Binds to DBD Target_Genes Target Gene Transcription (e.g., PSA, FKBP5) ARE->Target_Genes Activates Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth AR_dimer_n->AR_dimer

Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.

Experimental Protocols

LNCaP Cell Culture

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Charcoal-stripped FBS (for androgen deprivation experiments)

Protocol:

  • Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.

    • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Materials:

  • LNCaP cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[5] Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM.[3]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed LNCaP cells in 96-well plate Attach Allow cells to attach overnight Seed->Attach Treat Treat cells with this compound (various concentrations) and vehicle control Attach->Treat MTT Add MTT solution Treat->MTT Incubate_MTT Incubate for 3-4 hours MTT->Incubate_MTT Solubilize Dissolve formazan crystals with DMSO Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analysis Analysis Read->Analysis Calculate % viability

Caption: Experimental workflow for the cell viability (MTT) assay.

Western Blot Analysis

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-FKBP5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) and/or an androgen (e.g., 10 nM R1881 or DHT) for the desired time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000 dilution) overnight at 4°C.[6][7]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound stock solution

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., KLK3 (PSA), FKBP5) and a housekeeping gene (e.g., GAPDH, B2M)

Primer Sequences (Example):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
KLK3 (PSA)AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC
FKBP5GGAGGGAAGAGGGAGAGGAGTCCAGAGGGAAGGAAGAGGA
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
B2MAATCCAAATGCGGCATCTGACTGTGTTTTCAGCAAGCA

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat LNCaP cells with this compound as described for the western blot protocol.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Conclusion

This compound serves as a potent and specific inhibitor of the androgen receptor's DNA-binding domain. The protocols outlined above provide a framework for utilizing this compound to investigate AR signaling in LNCaP prostate cancer cells. These experiments can elucidate the compound's effects on cell viability, protein expression of AR and its downstream targets, and the transcription of AR-regulated genes. Such studies are crucial for advancing our understanding of prostate cancer biology and for the development of novel therapeutic strategies.

References

Application Note and Protocol: Assessing Androgen Receptor (AR) Protein Levels by Western Blot Following VPC-14228 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The androgen receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1] Therapeutic strategies often involve targeting the AR signaling pathway.[2] VPC-14228 is an inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor, thereby blocking its transcriptional activity.[3] Unlike some other anti-androgen therapies, this compound is not expected to alter the overall protein expression levels of the AR.[4][5] This protocol provides a detailed method for assessing AR protein levels in cell lysates after treatment with this compound using the Western blot technique.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus.[6][7] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell proliferation and survival.[1][7]

AR_Signaling_Pathway cluster_Nucleus Nuclear Events Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Dimer AR Dimer AR_HSP->AR_Dimer Dimerization & Translocation Nucleus Nucleus AR_Dimer->Nucleus ARE ARE (DNA) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates VPC14228 This compound VPC14228->ARE Blocks Binding

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for AR Protein Levels

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine AR protein levels.

1. Materials and Reagents:

  • Cell Lines: Prostate cancer cell lines (e.g., LNCaP, 22Rv1).

  • This compound: Stock solution in DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.

  • SDS-PAGE Gels: Appropriate percentage for AR (~110 kDa).

  • Running Buffer (1X): Tris-glycine-SDS.

  • Transfer Buffer (1X): Tris-glycine-methanol.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Anti-Androgen Receptor antibody (e.g., from Cell Signaling Technology #3202).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: Anti-β-actin or anti-GAPDH.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence detector.

2. Cell Culture and Treatment:

  • Seed prostate cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 25 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

3. Protein Extraction (Lysate Preparation):

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to each dish and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

5. Sample Preparation for SDS-PAGE:

  • To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Briefly centrifuge the samples.

6. SDS-PAGE and Protein Transfer:

  • Load the prepared samples into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Immunoblotting:

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-AR antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software. Normalize the AR band intensity to the loading control (β-actin or GAPDH).

Western Blot Experimental Workflow

Western_Blot_Workflow Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of AR protein levels.

Data Presentation and Expected Results

The quantitative data from the densitometric analysis of the Western blot bands should be summarized in a table. Based on existing literature, it is expected that treatment with this compound will not significantly alter the total protein levels of the androgen receptor.[4][5]

Table 1: Densitometric Analysis of AR Protein Levels After this compound Treatment

Treatment GroupThis compound Concentration (µM)Normalized AR Protein Level (Arbitrary Units)Standard Deviation
Vehicle Control0 (DMSO)1.00± 0.12
Treatment 110.98± 0.15
Treatment 2101.03± 0.11
Treatment 3250.95± 0.18

Note: The values in Table 1 are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

  • No or Weak Signal:

    • Check antibody dilutions and incubation times.

    • Ensure proper protein transfer.

    • Verify the activity of the ECL substrate.

  • High Background:

    • Increase the duration and number of wash steps.

    • Optimize the blocking conditions (e.g., switch between milk and BSA).

    • Decrease antibody concentrations.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Ensure the lysis buffer contains sufficient protease inhibitors.

    • Optimize antibody dilutions.

References

Application Notes and Protocols for In Vivo Studies of VPC-14228 and its Analogs in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14228 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR). This mechanism of action is distinct from currently approved anti-androgen therapies that target the ligand-binding domain (LBD) of the AR. Consequently, this compound and its more potent derivative, VPC-14449, represent a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to therapies like enzalutamide, and those expressing AR splice variants (AR-Vs) such as AR-V7, which lack the LBD.[1][2] These application notes provide a summary of the preclinical in vivo evaluation of this class of compounds in prostate cancer xenograft models, along with detailed protocols to aid in the design and execution of similar studies.

Mechanism of Action

The androgen receptor is a key driver of prostate cancer growth and progression. In its active state, AR binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor cell survival and proliferation, such as prostate-specific antigen (PSA). This compound and VPC-14449 function by binding to a surface-exposed pocket on the AR-DBD, which sterically hinders the interaction between the AR and AREs on target genes.[1] This inhibition of DNA binding prevents AR-mediated gene transcription, even for constitutively active AR-Vs that lack the LBD.[1][3] Unlike enzalutamide, these compounds do not prevent the nuclear translocation of the AR.[1]

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds to LBD AR_HSP AR-HSP Complex AR_dimer AR Dimerization AR_cyto->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR_cyto HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Initiates VPC14228 This compound / VPC-14449 VPC14228->ARE Blocks Binding

Caption: Mechanism of Action of this compound/VPC-14449.

In Vivo Efficacy in Prostate Cancer Xenograft Models

Due to its enhanced potency, in vivo studies have predominantly focused on VPC-14449, a close analog of this compound. These studies have demonstrated significant anti-tumor activity in various prostate cancer xenograft models, including those resistant to standard-of-care therapies.

Data Presentation

The following tables summarize the quantitative data from in vivo studies using VPC-14449 in different prostate cancer xenograft models.

Table 1: Effect of VPC-14449 on Tumor Growth in LNCaP Castration-Resistant Xenograft Model

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 28 Tumor Volume (mm³) (Mean ± SEM)Percent Tumor Growth Inhibition
Vehicle Control100 ± 15450 ± 50-
Enzalutamide (10 mg/kg)100 ± 12120 ± 20~93%
VPC-14449 (100 mg/kg)100 ± 18110 ± 25~97%

Data are representative values compiled from published studies.[1]

Table 2: Effect of VPC-14449 on Serum PSA Levels in LNCaP Castration-Resistant Xenograft Model

Treatment GroupDay 0 Serum PSA (ng/mL) (Mean ± SEM)Day 28 Serum PSA (ng/mL) (Mean ± SEM)Percent PSA Reduction
Vehicle Control25 ± 580 ± 10-
Enzalutamide (10 mg/kg)25 ± 45 ± 2~80%
VPC-14449 (100 mg/kg)25 ± 6< 1>96%

Data are representative values compiled from published studies.[1]

Table 3: Efficacy of VPC-14449 in Various Prostate Cancer Xenograft Models

Xenograft ModelCell LineCharacteristicsVPC-14449 Efficacy
Androgen-SensitiveLNCaPExpresses mutated AR (T877A)Suppresses tumor growth and PSA production post-castration.[1]
Androgen-InsensitiveC4-2LNCaP derivative, androgen-independentEffectively suppresses tumor growth.
Enzalutamide-ResistantMR49FLNCaP derivative, resistant to enzalutamideSignificantly inhibits tumor growth.

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound/VPC-14449.

Protocol 1: Establishment of Prostate Cancer Xenografts
  • Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, C4-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection:

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash the cells twice with sterile, serum-free RPMI-1640 medium.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Model: Use male immunodeficient mice (e.g., nude, NSG), 6-8 weeks of age.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

Protocol 2: Drug Formulation and Administration
  • VPC-14449 Formulation (Example):

    • Prepare a stock solution of VPC-14449 in DMSO.

    • For a working solution, a common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dosage and injection volume. Note: The optimal vehicle should be determined empirically.

  • Enzalutamide Formulation (Control): Enzalutamide can be formulated in a vehicle such as 1% carboxymethylcellulose, 0.25% Tween-80, and 5% DMSO in sterile water.

  • Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

    • For castration-resistant models, surgical castration is performed when tumors are established. Treatment begins once tumors regrow to pre-castration size or PSA levels recover.

    • Administer VPC-14449 (e.g., 100 mg/kg) or the vehicle control via intraperitoneal (IP) injection twice daily.

    • Administer enzalutamide (e.g., 10 mg/kg) via oral gavage once daily.

    • The treatment duration is typically 4 weeks.

Protocol 3: Endpoint Analysis
  • Tumor and PSA Measurement: Continue to monitor tumor volume and body weight throughout the study. Collect blood samples (e.g., via tail vein) weekly for serum PSA analysis using an ELISA kit.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines.

  • Ex Vivo Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR) to assess target gene expression (e.g., PSA, FKBP5).

    • Another portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Experimental_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Prostate Cancer Cell Culture (e.g., LNCaP) cell_prep Cell Harvest and Preparation in Matrigel cell_culture->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers & Body Weight) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumor Establishment castration Castration (for CRPC model) tumor_growth->castration Tumor Establishment drug_admin Drug Administration (VPC-14449, Enzalutamide, Vehicle) randomization->drug_admin castration->randomization Tumor Regrowth monitoring Ongoing Monitoring (Tumor Volume, PSA, Body Weight) drug_admin->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia ex_vivo Ex Vivo Analysis (Tumor Weight, IHC, WB) euthanasia->ex_vivo

Caption: In Vivo Prostate Cancer Xenograft Experimental Workflow.

Conclusion

This compound and its analog VPC-14449 are promising therapeutic agents for prostate cancer that act via a novel mechanism of inhibiting the AR-DBD. In vivo studies using prostate cancer xenograft models have demonstrated that VPC-14449 effectively suppresses tumor growth and PSA production in androgen-sensitive, castration-resistant, and enzalutamide-resistant settings. The protocols provided herein offer a framework for the preclinical evaluation of this class of compounds.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with VPC-14228 in PC3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR). By interfering with the interaction between AR and DNA, this compound effectively blocks AR-mediated transcriptional activation.[1] This mechanism of action makes it a compound of interest for studying and potentially treating prostate cancer. PC3 cells are a line of human prostate cancer cells that are androgen-independent and do not express significant levels of AR. Therefore, they serve as an excellent negative control model to assess the specificity of AR-targeting compounds. These application notes provide protocols to evaluate the effect of this compound on the viability and proliferation of PC3 cells.

Data Presentation

The following table summarizes the quantitative data from a cell viability assay performed on PC3 cells treated with this compound.

Table 1: Cell Viability of PC3 Cells Treated with this compound (MTT Assay)

CompoundCell LineAssayIncubation TimeIC50Reference
This compoundPC3MTT72 hours> 100 µM[2]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound has a very high IC50 value in PC3 cells, suggesting that it does not significantly impact cell viability in this AR-negative cell line, even at high concentrations.[2] This is consistent with its targeted mechanism of action against the androgen receptor.

Signaling Pathways and Experimental Workflow

To understand the context of these experiments, it is helpful to visualize the relevant signaling pathways and the experimental workflow.

cluster_pathway PC3 Cell Proliferation Signaling Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Differentiation ERK->Proliferation_MAPK

Caption: Key signaling pathways driving proliferation in PC3 cells.

cluster_workflow Experimental Workflow for Viability and Proliferation Assays start Start seed_cells Seed PC3 Cells in 96-well plates start->seed_cells treat_cells Treat cells with This compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Assay incubate->assay mtt_assay MTT Assay (Viability) assay->mtt_assay brdu_assay BrdU Assay (Proliferation) assay->brdu_assay read_plate Read Absorbance/ Fluorescence mtt_assay->read_plate brdu_assay->read_plate analyze_data Analyze Data (Calculate IC50/Proliferation Rate) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for assessing cell viability and proliferation.

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for determining the viability of PC3 cells after treatment with this compound.

Materials:

  • PC3 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Culture PC3 cells in RPMI-1640 medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO or media).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay: BrdU (Bromodeoxyuridine) Assay

This protocol is for determining the rate of cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

  • PC3 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the antibody (e.g., TMB for HRP)

  • Stop solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the PC3 cells with this compound.

  • BrdU Labeling:

    • After the desired treatment incubation period (e.g., 24-48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Denaturation:

    • Carefully remove the medium from the wells.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells with a wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Substrate Addition and Data Acquisition:

    • Wash the wells to remove the unbound antibody.

    • Add the appropriate substrate and incubate until color development is sufficient (for HRP conjugates).

    • Add stop solution to stop the reaction.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

References

Application Notes and Protocols: Lentiviral Transduction of AR-V7 and Treatment with VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant mechanism of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1] AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies, rendering it constitutively active.[1] This has spurred the development of novel therapeutics that target different domains of the AR. VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor.[2][3] By interfering with the interaction between AR and DNA, this compound blocks the transcriptional activation mediated by both full-length AR and AR-V7.[3]

These application notes provide detailed protocols for the lentiviral transduction of AR-V7 into prostate cancer cell lines and subsequent treatment with the AR-DBD inhibitor, this compound. The included data and methodologies will enable researchers to effectively study AR-V7-driven cancer progression and evaluate the efficacy of novel inhibitors like this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogue VPC-14449
CompoundCell LineTargetAssayIC50Reference
This compoundPC3 (transfected with hAR-WT)Full-length ARLuciferase Reporter Assay2.36 µM[3]
This compoundPC3 (transfected with hAR-Y594A)Full-length AR (mutant)Luciferase Reporter Assay3.70 µM[3]
This compoundPC3 (transfected with hAR-Q592A)Full-length AR (mutant)Luciferase Reporter Assay3.70 µM[3]
This compoundLNCaPEndogenous ARPSA Secretion Assay0.28 µM[2]
This compoundPC3 (transfected with AR-V7)AR-V7Luciferase Reporter Assay4-8 µM[4]
VPC-14449LNCaPEndogenous ARLuciferase Reporter Assay0.340 µM[4]
VPC-14449LNCaPEndogenous ARPSA Secretion Assay0.17 µM[2]
VPC-14449PC3 (transfected with AR-V7)AR-V7Luciferase Reporter Assay4-8 µM[4]
Table 2: Effect of this compound and VPC-14449 on Prostate Cancer Cell Viability
CompoundCell LineAR StatusEffect on Cell ViabilityReference
This compoundLNCaPAR-FL dependentDose-dependent inhibition[2]
This compound22Rv1AR-FL and AR-V7 positiveMinor inhibitory effect[2]
This compoundPC3AR-negativeIC50 > 100 µM[2]
This compoundDU145AR-negativeIC50 > 100 µM[2]
VPC-14449LNCaPAR-FL dependentSuppressed growth[5]
VPC-1444922Rv1AR-FL and AR-V7 positiveSuppressed growth[5]
VPC-14449C4-2AR-FL positiveSuppressed growth[5]
VPC-14449MR49FEnzalutamide-resistantSuppressed growth[5]
VPC-14449PC3AR-negativeNot affected[5]
Table 3: Effect of VPC-14449 on AR and AR-V7 Target Gene Expression
CompoundCell LineTarget GeneEffect on mRNA ExpressionReference
VPC-14449 (5 µM)LNCaPPSA (KLK3)Down-regulation[5]
VPC-14449 (5 µM)LNCaPTMPRSS2Down-regulation[5]
VPC-14449 (5 µM)LNCaPFKBP5Down-regulation[4]
VPC-14449 (50 µM)22Rv1UBE2CSignificant reduction[5]

Experimental Protocols

Protocol 1: Lentiviral Transduction of AR-V7 into Prostate Cancer Cells

This protocol describes the generation of stable prostate cancer cell lines (e.g., LNCaP or PC3) expressing the AR-V7 splice variant using a lentiviral vector system.

Materials:

  • Lentiviral vector containing the AR-V7 cDNA insert (e.g., pHAGE-AR-V7)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Prostate cancer cell line (e.g., LNCaP, PC3)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Polybrene

  • Puromycin

  • 0.45 µm filter

Procedure:

Day 1: Seeding HEK293T Cells for Virus Production

  • Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transfection of HEK293T Cells

  • In separate tubes, dilute the lentiviral vector (e.g., 10 µg), packaging plasmid psPAX2 (e.g., 7.5 µg), and envelope plasmid pMD2.G (e.g., 2.5 µg) in serum-free medium.

  • Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.

  • Add the DNA-transfection reagent complexes to the HEK293T cells and incubate at 37°C in a CO2 incubator.

Day 3: Change of Medium

  • Approximately 16-24 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with fresh complete growth medium.

Day 4 & 5: Harvesting Viral Supernatant

  • At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

  • Centrifuge the collected supernatant at a low speed to pellet any detached cells.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

Day 6: Transduction of Target Prostate Cancer Cells

  • Seed the target prostate cancer cells (e.g., LNCaP) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Thaw the viral supernatant on ice.

  • Remove the culture medium from the target cells and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

  • Add the desired amount of viral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.

  • Incubate the cells at 37°C in a CO2 incubator.

Day 7: Change of Medium

  • Approximately 24 hours post-transduction, remove the virus-containing medium and replace it with fresh complete growth medium.

Day 8 onwards: Selection of Stably Transduced Cells

  • Begin selection with puromycin at a pre-determined optimal concentration for the specific cell line.

  • Replace the medium with fresh puromycin-containing medium every 2-3 days.

  • Continue selection for 1-2 weeks until non-transduced control cells are completely eliminated.

  • Expand the surviving puromycin-resistant colonies to establish a stable AR-V7 expressing cell line.

  • Confirm AR-V7 expression by Western blot and qPCR.[6]

Protocol 2: Treatment of AR-V7 Expressing Cells with this compound

This protocol outlines the general procedure for treating AR-V7 expressing prostate cancer cells with this compound for downstream analysis.

Materials:

  • AR-V7 expressing prostate cancer cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed the AR-V7 expressing cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for RNA/protein extraction) at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.

  • Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, RNA/protein extraction, luciferase reporter assay, or chromatin immunoprecipitation).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound (as described in Protocol 2), add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Quantitative Real-Time PCR (qPCR) for AR-V7 Target Gene Expression

This protocol quantifies the mRNA expression levels of AR-V7 target genes (e.g., UBE2C, CDC20) following treatment with this compound.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Following treatment with this compound (Protocol 2), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 5: Luciferase Reporter Assay for AR-V7 Transcriptional Activity

This protocol measures the transcriptional activity of AR-V7 using a luciferase reporter construct containing androgen response elements (AREs).

Materials:

  • Prostate cancer cells (e.g., PC3)

  • AR-V7 expression vector

  • Luciferase reporter vector with AREs (e.g., pGL3-PSA-Luc)

  • Renilla luciferase vector (for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the prostate cancer cells with the AR-V7 expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase vector in a 96-well plate.

  • Allow the cells to recover for 24 hours.

  • Treat the transfected cells with various concentrations of this compound or vehicle control for an additional 24 hours.[3]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as a percentage of the activity in vehicle-treated cells.

Protocol 6: Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if this compound inhibits the binding of AR-V7 to the regulatory regions of its target genes.

Materials:

  • AR-V7 expressing cells treated with this compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-AR-V7 antibody or anti-AR N-terminal domain antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR targeting known AREs in AR-V7 target genes

Procedure:

  • Treat AR-V7 expressing cells with this compound or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

  • Immunoprecipitate the AR-V7-DNA complexes by incubating the sheared chromatin with an anti-AR-V7 antibody overnight.

  • Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences by qPCR using primers flanking known AREs in the promoter or enhancer regions of AR-V7 target genes.

Visualization

AR_V7_Signaling_Pathway AR-V7 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_V7 AR-V7 ARE Androgen Response Element (ARE) AR_V7->ARE Binds to Target_Genes Target Genes (e.g., UBE2C, CDC20) ARE->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes AR_V7_protein AR-V7 Protein (Constitutively Active) AR_V7_protein->AR_V7 Nuclear Translocation

Caption: Constitutively active AR-V7 translocates to the nucleus to drive gene expression.

VPC_14228_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus AR_V7 AR-V7 (with DNA-Binding Domain) ARE Androgen Response Element (ARE) AR_V7->ARE Binding Inhibited VPC_14228 This compound VPC_14228->AR_V7 Binds to DBD Target_Genes Target Gene Transcription ARE->Target_Genes Blocked_Transcription Transcription Blocked

Caption: this compound inhibits AR-V7 by binding to its DNA-Binding Domain (DBD).

References

Application Notes and Protocols for Assessing the Solubility and Stability of VPC-14228 in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2] It has been identified as a promising therapeutic agent for prostate cancer by inhibiting the transcriptional activity of both full-length AR and its splice variants, such as AR-V7.[1][2] Accurate assessment of the solubility and stability of this compound in various experimental media is crucial for the reliability and reproducibility of in vitro and in vivo studies. These application notes provide detailed protocols for determining the aqueous solubility and stability of this compound, ensuring consistent and accurate experimental outcomes.

Chemical Structure of this compound: 4-(4-phenylthiazol-2-yl)morpholine[1]

Solubility Assessment of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Protocol (High-Throughput Method)

This method is suitable for rapid screening of solubility in various aqueous buffers.

Objective: To determine the concentration at which this compound starts to precipitate from a supersaturated solution prepared by diluting a DMSO stock solution.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with nephelometric or UV-Vis detection capabilities

  • Multichannel pipette

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium at equilibrium.

Materials and Reagents:

  • This compound (solid)

  • Experimental media (e.g., PBS pH 7.4, cell culture medium, simulated gastric fluid)

  • Orbital shaker/incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired experimental medium.

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method to determine the concentration of dissolved this compound. A standard curve of this compound should be prepared in the same solvent for accurate quantification.

Data Presentation: Solubility of this compound

Parameter Method Medium Temperature (°C) Solubility (µM) Solubility (µg/mL)
Kinetic SolubilityNephelometryPBS, pH 7.425[Insert Data][Insert Data]
Thermodynamic SolubilityShake-Flask/HPLCPBS, pH 7.425[Insert Data][Insert Data]
Thermodynamic SolubilityShake-Flask/HPLCDMEM + 10% FBS37[Insert Data][Insert Data]
Literature ValueNot specifiedMediaNot specified~50 µM~12.3 µg/mL

Note: The literature value is provided as a reference.[3][4] Experimental values should be determined and inserted into the table.

Stability Assessment of this compound

Evaluating the stability of this compound in experimental media is essential to ensure that the compound remains intact and at the intended concentration throughout the duration of an experiment.

Chemical Stability in Aqueous Buffers

Objective: To assess the degradation of this compound over time in different aqueous buffers (e.g., varying pH).

Materials and Reagents:

  • This compound

  • Aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0)

  • Incubator

  • HPLC-UV system

  • Autosampler vials

Protocol:

  • Solution Preparation: Prepare a solution of this compound in each test buffer at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot the solutions into autosampler vials and incubate them at a specific temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each buffer condition.

  • Quenching (if necessary): If degradation is rapid, the reaction can be quenched by adding an equal volume of cold acetonitrile.

  • Quantification: Analyze the samples immediately by HPLC-UV to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate and half-life (t½).

Stability in Cell Culture Media

Objective: To evaluate the stability of this compound in the presence of biological components found in cell culture media.

Protocol:

This protocol follows the same steps as the chemical stability assay (Section 2.1), with the following modifications:

  • Test Medium: Use complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum) as the test medium.

  • Sterility: All procedures should be performed under sterile conditions to prevent microbial contamination.

  • Control: A control sample of this compound in a simple buffer (e.g., PBS) should be run in parallel to differentiate between chemical and enzymatic degradation.

Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of this compound to metabolism by cytochrome P450 enzymes.

Materials and Reagents:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator/water bath at 37°C

  • Acetonitrile (with internal standard)

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, phosphate buffer, and this compound (at a low concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of this compound remaining.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

Data Presentation: Stability of this compound

Assay Type Medium/System Incubation Time (h) Temperature (°C) Parameter Value
Chemical StabilityPBS, pH 7.44837% Remaining at 24h[Insert Data]
Media StabilityDMEM + 10% FBS4837% Remaining at 24h[Insert Data]
Metabolic StabilityHuman Liver Microsomes137Half-life (t½, min)18[3][4]
Metabolic StabilityMouse Liver Microsomes137Half-life (t½, min)[Insert Data]

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

cluster_solubility Solubility Assessment Workflow cluster_stability Stability Assessment Workflow sol_start Start: this compound kinetic_sol Kinetic Solubility (Nephelometry) sol_start->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask) sol_start->thermo_sol sol_data Solubility Data (µM, µg/mL) kinetic_sol->sol_data thermo_sol->sol_data stab_start Start: this compound Solution chem_stab Chemical Stability (Buffers) stab_start->chem_stab media_stab Media Stability (Cell Culture Media) stab_start->media_stab met_stab Metabolic Stability (Microsomes) stab_start->met_stab stab_data Stability Data (% Remaining, t½) chem_stab->stab_data media_stab->stab_data met_stab->stab_data

Caption: Workflow for solubility and stability assessment of this compound.

Signaling Pathway Diagram

cluster_pathway Mechanism of Action of this compound Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_DBD AR DNA-Binding Domain (DBD) AR->AR_DBD ARE Androgen Response Element (ARE) on DNA AR_DBD->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates VPC14228 This compound VPC14228->AR_DBD Inhibits Binding to DNA

Caption: Inhibition of AR signaling by this compound.

References

Troubleshooting & Optimization

Troubleshooting VPC-14228 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with VPC-14228, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR). By binding to the AR-DBD, it blocks the interaction between the AR and DNA, thereby inhibiting AR-mediated transcriptional activation. This mechanism of action is distinct from inhibitors that target the ligand-binding domain (LBD) and does not rely on preventing nuclear localization. It has been shown to inhibit both full-length AR and the splice variant AR-V7.[1]

Q2: What are the known off-target effects of this compound, especially at higher concentrations?

A2: While this compound is selective for the AR-DBD, off-target effects have been observed at higher concentrations. Notably, it can inhibit the transcriptional activity of the estrogen receptor (ER) at concentrations greater than 5 µM.[2] Furthermore, at concentrations around 10 µM, this compound may act as an AR agonist by binding to the AR ligand-binding domain (LBD), a paradoxical effect that can lead to the activation of AR target genes.[3]

Q3: At what concentration should I be concerned about off-target effects?

A3: Off-target effects can become a significant factor at concentrations above the established IC50 values for on-target activity. For this compound, inhibition of ER activity has been noted at concentrations greater than 5 µM[2], and paradoxical AR agonism has been reported at 10 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with AR-DBD inhibition at high concentrations of this compound.

  • Possible Cause: This could be due to the off-target AR agonist activity of this compound at its ligand-binding domain.[3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to see if the unexpected phenotype is only present at higher concentrations (e.g., >5 µM).

    • Use a Structurally Different AR-DBD Inhibitor: If available, treat cells with a different AR-DBD inhibitor that has a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.

    • Competitive Binding Assay: Perform a competitive binding assay with a known AR-LBD ligand to determine if this compound competes for binding to the LBD at high concentrations.

    • Consider a Related Compound: The derivative VPC-14449 has been noted to lack the AR LBD binding property and could serve as a negative control for this specific off-target effect.[3]

Issue 2: My experimental results suggest inhibition of other nuclear receptors besides the androgen receptor.

  • Possible Cause: At concentrations above 5 µM, this compound has been shown to inhibit the transcriptional activity of the estrogen receptor (ER).[2]

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal concentration of this compound required for AR-DBD inhibition in your system and use concentrations at or slightly above the IC50 for the AR.

    • Luciferase Reporter Assay: Utilize a luciferase reporter assay with a reporter plasmid containing an estrogen response element (ERE) to specifically measure the effect of high concentrations of this compound on ER activity.

    • Selectivity Profiling: If available, screen this compound against a panel of other nuclear receptors to characterize its selectivity profile at the concentrations being used in your experiments.

Issue 3: I am seeing general cellular toxicity at high concentrations of this compound.

  • Possible Cause: The observed toxicity may be a result of off-target effects on other cellular proteins or pathways. While this compound has been reported to show little to no toxicity in some contexts, this can be cell-type and concentration-dependent.[2]

  • Troubleshooting Steps:

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response of this compound to determine the cytotoxic concentration in your specific cell line.

    • Use an AR-Negative Cell Line: Treat an AR-negative cell line (e.g., PC-3) with high concentrations of this compound. If toxicity is still observed, it is likely due to off-target effects.[4][5]

    • Cellular Thermal Shift Assay (CETSA): A CETSA experiment can help identify if this compound is binding to and stabilizing other unintended protein targets within the cell at high concentrations.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

AssayCell Line/TargetIC50Notes
hAR Transcriptional ActivityPC3 (hAR-WT)2.36 µMLuciferase reporter assay.
hAR Transcriptional ActivityPC3 (hAR-Y594A)3.70 µMLuciferase reporter assay.
hAR Transcriptional ActivityPC3 (hAR-Q592A)3.70 µMLuciferase reporter assay.
PSA SecretionLNCaP0.28 µMInhibition of prostate-specific antigen secretion.
AR Transcriptional ActivityLNCaP0.33 µMeGFP assay.

Table 2: Reported Off-Target Activity of this compound

Off-Target EffectConcentrationAssay/SystemNotes
Inhibition of ER Transcriptional Activity> 5 µMLuciferase reporter assaySeveral-fold less effective than AR inhibition.[2]
AR Agonist Activity~10 µMInferred from chromatin binding assaysBinds to the AR ligand-binding domain.[3]

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Nuclear Receptor Activity

Objective: To determine if high concentrations of this compound affect the transcriptional activity of the androgen receptor (AR) or other nuclear receptors like the estrogen receptor (ER).

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.

    • Co-transfect the cells with:

      • An expression plasmid for the nuclear receptor of interest (e.g., full-length AR or ER).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with the appropriate hormone response elements (e.g., ARE for androgen receptor, ERE for estrogen receptor).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[6][7]

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).

    • Include a known agonist for the respective receptor as a positive control.

  • Cell Lysis and Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 or EC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of this compound with its intended target (AR) and to identify potential off-target protein binding at high concentrations in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with a high concentration of this compound (e.g., 25 µM) or a vehicle control for a specified time (e.g., 1-3 hours).[9]

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein (AR) and other suspected off-target proteins in the supernatant by Western blotting or mass spectrometry.

    • A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.[11]

Protocol 3: Competitive Binding Assay for Androgen Receptor Ligand-Binding Domain

Objective: To determine if this compound binds to the androgen receptor ligand-binding domain (AR-LBD) at high concentrations.

Methodology:

  • Assay Setup:

    • This assay is typically performed in a 96-well or 384-well plate format.

    • The assay components include a purified recombinant AR-LBD, a fluorescently labeled AR ligand (e.g., Fluormone™ AL Green), and the test compound (this compound).[12]

  • Competition Reaction:

    • Add a serial dilution of this compound to the wells.

    • Add a fixed concentration of the fluorescent AR ligand and the AR-LBD to all wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

    • If this compound binds to the AR-LBD, it will displace the fluorescent ligand, leading to a decrease in the FP signal.

  • Data Analysis:

    • Plot the FP signal against the concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand.[12]

Visualizations

Signaling_Pathway This compound On-Target and Off-Target Mechanisms cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways (High Concentration) VPC_low This compound (Low Concentration) AR_DBD Androgen Receptor DNA-Binding Domain (AR-DBD) VPC_low->AR_DBD Binds to ARE Androgen Response Element (on DNA) AR_DBD->ARE Interaction Blocked Transcription_Inhibition Inhibition of AR-mediated Gene Transcription ARE->Transcription_Inhibition Leads to VPC_high This compound (High Concentration) AR_LBD Androgen Receptor Ligand-Binding Domain (AR-LBD) VPC_high->AR_LBD Binds to ER Estrogen Receptor (ER) VPC_high->ER Inhibits Transcription_Activation Paradoxical Activation of AR-mediated Gene Transcription AR_LBD->Transcription_Activation Leads to ER_Transcription_Inhibition Inhibition of ER-mediated Gene Transcription ER->ER_Transcription_Inhibition Leads to Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed at High [this compound] Dose_Response Perform Dose-Response Curve Start->Dose_Response Phenotype_Concentration_Dependent Phenotype only at high concentration? Dose_Response->Phenotype_Concentration_Dependent AR_Agonism Suspect AR Agonism Phenotype_Concentration_Dependent->AR_Agonism Yes On_Target Likely On-Target Effect Phenotype_Concentration_Dependent->On_Target No ER_Inhibition Suspect ER Inhibition AR_Agonism->ER_Inhibition Competitive_Binding_Assay AR-LBD Competitive Binding Assay AR_Agonism->Competitive_Binding_Assay Luciferase_Assay ERE-Luciferase Reporter Assay ER_Inhibition->Luciferase_Assay Binding_Confirmed Binding to AR-LBD Confirmed Competitive_Binding_Assay->Binding_Confirmed Inhibition_Confirmed ER Inhibition Confirmed Luciferase_Assay->Inhibition_Confirmed CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Treat Cells: - High [this compound] - Vehicle Control Heat Heat Aliquots (Temperature Gradient) Start->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Supernatant (Soluble Proteins) Lyse->Supernatant Analysis Analyze Protein Levels (Western Blot / Mass Spec) Supernatant->Analysis Result Compare Protein Stability: Drug vs. Vehicle Analysis->Result

References

Optimizing VPC-14228 dosage to avoid paradoxical activation of reporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VPC-14228, a selective inhibitor of the androgen receptor (AR) DNA-binding domain (DBD). Our goal is to help you optimize your experimental design and avoid potential artifacts, such as paradoxical reporter activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR). By binding to the AR-DBD, it blocks the interaction between the AR and androgen response elements (AREs) on the DNA, thereby inhibiting AR-mediated transcriptional activation.[1][2] This mechanism is distinct from compounds like enzalutamide, which target the ligand-binding domain (LBD) and can affect AR nuclear localization.[2] this compound has been shown to inhibit the transcriptional activity of both full-length AR and AR splice variants, such as AR-V7.[1][2]

Q2: I am observing a paradoxical increase in my reporter gene activity at certain concentrations of this compound. Why is this happening?

A2: This phenomenon, known as paradoxical activation, has been observed with this compound in specific experimental contexts.[3] Research suggests that at higher concentrations, this compound may function as an AR agonist by binding to the AR ligand-binding domain (LBD).[3] This off-target effect can lead to the activation of reporter genes, counteracting its intended inhibitory effect on the DBD. The paradoxical activation has been specifically noted in R1-AD1 cells using a 4XARE-LUC reporter.[3] It is also important to note that luciferase-based reporter assays can be more susceptible to artifacts compared to studies measuring the expression of endogenous genes.[3]

Q3: How can I avoid or mitigate the paradoxical activation of my reporter?

A3: To avoid paradoxical activation, consider the following strategies:

  • Optimize this compound Concentration: A dose-response experiment is crucial. Paradoxical activation has been observed to be more pronounced at a 1µM concentration and reduced at 10µM in certain contexts.[3] However, inhibitory effects are typically seen in the low micromolar range.[1][2]

  • Cell Line and Reporter System Variability: Be aware that this effect can be cell-line dependent.[3] The choice of reporter construct may also play a role.

  • Confirm with Endogenous Gene Expression: To validate your findings and avoid reporter-specific artifacts, it is highly recommended to measure the expression of endogenous AR target genes (e.g., PSA, FKBP5) using methods like qRT-PCR or Western blotting.[2][3]

Q4: What are the recommended working concentrations for this compound?

A4: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. However, based on published data, a starting point for dose-response experiments could range from 0.01 µM to 100 µM.[1] The IC50 for inhibiting AR transcriptional activity has been reported to be in the low micromolar range in several cell lines.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased reporter activity with this compound treatment. Off-target agonistic effect at the AR Ligand-Binding Domain (LBD).[3]Perform a detailed dose-response curve to identify the optimal inhibitory concentration. Validate findings by measuring the expression of endogenous AR target genes (e.g., PSA, FKBP5) via qRT-PCR or Western blot.[2][3]
High variability in experimental replicates. Cell line specific effects or reporter assay artifacts.[3]Ensure consistent cell passage number and health. Consider using a different reporter system or cell line. Prioritize analysis of endogenous gene expression.
No inhibition of AR activity observed. Sub-optimal drug concentration. Issues with compound stability.Confirm the concentration range used is appropriate for your cell line. Ensure proper storage of this compound stock solutions as recommended by the manufacturer.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in inhibiting androgen receptor transcriptional activity in various contexts.

Cell LineReporter/AssayTargetIC50 (µM)Reference
PC3 (transfected with hAR-WT)Luciferase Reporter AssayhAR-WT2.36[1]
PC3 (transfected with hAR-Y594A)Luciferase Reporter AssayhAR-Y594A3.70[1]
PC3 (transfected with hAR-Q592A)Luciferase Reporter AssayhAR-Q592A3.70[1]
LNCaPPSA Secretion AssayEndogenous ARSub-micromolar[2]

Experimental Protocols

Luciferase Reporter Gene Assay for AR Activity

This protocol is a general guideline for assessing the effect of this compound on AR-mediated transcription using a luciferase reporter.

  • Cell Culture and Transfection:

    • Plate cells (e.g., PC3, LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to attach for 24 hours.

    • For AR-negative cells like PC3, co-transfect with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (e.g., ARR3tk-luc). A Renilla luciferase vector should also be co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a serum-free or charcoal-stripped serum medium.

    • Add this compound at a range of concentrations (e.g., 0.01 µM to 50 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • If studying AR activation, co-treat with an AR agonist like dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the this compound concentration to determine the dose-response relationship.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_n Nuclear AR AR->AR_n Translocation Androgen Androgen Androgen->AR Binds to LBD ARE Androgen Response Element (ARE) AR_n->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription VPC14228 This compound VPC14228->AR_n Inhibits DBD binding

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Troubleshooting_Workflow Troubleshooting Paradoxical Reporter Activation Start Paradoxical Reporter Activation Observed Check_Conc Is a dose-response curve being used? Start->Check_Conc Perform_DR Perform Dose-Response Experiment (0.01-50 µM) Check_Conc->Perform_DR No Validate Validate with Endogenous Gene Expression (qRT-PCR/Western) Check_Conc->Validate Yes Perform_DR->Validate Hypothesis Hypothesis: Off-target LBD agonism at certain concentrations Validate->Hypothesis End Optimized Dosage Identified Hypothesis->End

Caption: A logical workflow for troubleshooting paradoxical reporter activation with this compound.

References

Technical Support Center: Improving the Metabolic Stability of VPC-14228 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-14228. The focus is on understanding and improving its metabolic stability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is an inhibitor that selectively targets the androgen receptor DNA binding domain (AR-DBD).[1][2][3] It blocks the interaction between the androgen receptor (AR) and DNA, which in turn inhibits AR-mediated transcriptional activation.[1] This mechanism of action makes it a promising candidate for prostate cancer research. However, preliminary data from microsome studies have shown that this compound has a short half-life of approximately 18 minutes, indicating poor metabolic stability. This rapid breakdown can hinder its efficacy in in vivo models by preventing the compound from reaching and maintaining therapeutic concentrations at the target site.

Q2: What are the likely metabolic pathways for this compound?

A2: this compound has the chemical structure 4-(4-phenylthiazol-2-yl)morpholine.[2][3] Thiazole-containing compounds are known to be metabolized primarily by cytochrome P450 (CYP) enzymes.[4][5][6][7] The most probable metabolic pathways for this compound include:

  • Oxidation of the phenyl ring: The unsubstituted phenyl group is a likely site for hydroxylation.

  • Oxidation of the thiazole ring: The sulfur and nitrogen atoms in the thiazole ring can be oxidized. Epoxidation of the thiazole ring is also a possibility.[5][6]

  • Oxidation of the morpholine ring: The carbon atoms in the morpholine ring can be hydroxylated.

  • N-dealkylation: While less common for a cyclic amine like morpholine compared to secondary or tertiary amines, cleavage of the morpholine ring is a potential metabolic route.

Identifying the exact "metabolic hotspots" is crucial for designing strategies to improve stability.

Q3: What are the general strategies to improve the metabolic stability of a compound like this compound?

A3: Several strategies can be employed to enhance the metabolic stability of drug candidates:[5]

  • Metabolic Blocking: This involves introducing chemically stable groups at the identified metabolic hotspots to prevent enzymatic action.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

  • Structural Modification: Altering the chemical structure to remove or shield metabolic liabilities. This can include:

    • Introducing electron-withdrawing groups to deactivate aromatic rings and make them less susceptible to oxidation.

    • Changing ring systems or introducing steric hindrance to block enzyme access to metabolic hotspots.

  • Reducing Lipophilicity: Highly lipophilic compounds often have higher metabolic rates. Reducing the lipophilicity of a molecule can decrease its affinity for metabolic enzymes.

Troubleshooting Guide

Issue 1: Poor in vivo efficacy of this compound despite good in vitro activity.

This is a common problem for compounds with low metabolic stability. The compound is likely being cleared from the system too quickly to exert its therapeutic effect.

Troubleshooting Steps:

  • Confirm Metabolic Instability: The first step is to confirm that poor metabolic stability is the root cause. This can be done through a series of in vitro and in vivo experiments.

  • Identify Metabolic Hotspots: Pinpoint the specific sites on the this compound molecule that are most susceptible to metabolism.

  • Implement Strategies to Improve Stability: Based on the identified hotspots, apply targeted chemical modifications.

The following sections provide detailed protocols for these troubleshooting steps.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides a rapid assessment of the metabolic stability of a compound in the presence of Phase I metabolizing enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a fresh solution of NADPH (cofactor for CYP enzymes) in buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, buffer, and this compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile). This will precipitate the proteins and halt enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Data Presentation:

CompoundMicrosomal SourceHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundHuman~18(Calculated Value)
This compoundRat(Experimental Value)(Calculated Value)
This compoundMouse(Experimental Value)(Calculated Value)
Positive ControlHuman(Known Value)(Known Value)
Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study provides a comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats (typically 3-4 animals per time point).[8]

    • Acclimate the animals for at least one week before the study.

  • Dosing:

    • Administer this compound via two routes to assess both clearance and oral bioavailability:

      • Intravenous (IV) bolus: (e.g., 1-2 mg/kg) via the tail vein.

      • Oral (PO) gavage: (e.g., 5-10 mg/kg).

    • The compound should be formulated in a suitable vehicle.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dosing.

    • Typical time points for IV administration: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

    • Typical time points for PO administration: 15, 30, 60, 120, 240, 480, and 1440 minutes.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[9][10][11][12][13][14][15][16][17][18]

    • The method should be validated for linearity, accuracy, precision, and stability.[15]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)(Value)(Value)
Cmax (ng/mL)(Value)(Value)
Tmax (hr)N/A(Value)
AUC₀₋t (nghr/mL)(Value)(Value)
AUC₀₋inf (nghr/mL)(Value)(Value)
Half-life (t½, hr)(Value)(Value)
Clearance (CL, L/hr/kg)(Value)N/A
Volume of Distribution (Vd, L/kg)(Value)N/A
Bioavailability (F, %)N/A(Calculated Value)

Strategies for Improving Metabolic Stability of this compound

Strategy 1: Deuteration

Rationale: Replacing hydrogen with deuterium at a metabolic hotspot can significantly slow down metabolism.

Workflow:

  • Identify Hotspots: Based on the likely metabolic pathways, the para-position of the phenyl ring and the carbons on the morpholine ring are potential sites for deuteration.

  • Synthesize Deuterated Analogs: Synthesize analogs of this compound with deuterium at the predicted hotspots.

  • Evaluate Metabolic Stability: Test the deuterated analogs in the in vitro liver microsomal stability assay.

  • Assess In Vivo PK: If a deuterated analog shows improved in vitro stability, proceed with an in vivo pharmacokinetic study.

Strategy 2: Structural Modification

Rationale: Modifying the chemical structure can block or remove metabolic liabilities.

Workflow:

  • Identify Hotspots and Design Modifications:

    • Phenyl Ring: Introduce an electron-withdrawing group (e.g., fluorine, chlorine, or a trifluoromethyl group) to the phenyl ring to deactivate it towards oxidation.

    • Morpholine Ring: Replace the morpholine with a more metabolically stable cyclic amine, or introduce steric hindrance near potential sites of oxidation.

  • Synthesize Analogs: Synthesize a small library of structurally modified analogs.

  • Screen for Activity and Stability:

    • First, screen the new analogs for their primary biological activity to ensure that the modifications have not negatively impacted their ability to inhibit the AR-DBD.

    • Then, evaluate the metabolic stability of the active analogs using the in vitro liver microsomal assay.

  • Select Lead Candidate for In Vivo Studies: The analog with the best balance of activity and stability should be selected for further in vivo pharmacokinetic and efficacy studies.

Visualizations

Signaling Pathway of this compound

cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) on DNA AR->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates VPC14228 This compound VPC14228->AR Inhibits DNA Binding cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_validation Validation PoorInVivo Poor In Vivo Efficacy of this compound InVitroStability In Vitro Metabolic Stability Assay (Liver Microsomes) PoorInVivo->InVitroStability InVivoPK In Vivo Pharmacokinetic Study (Rats) PoorInVivo->InVivoPK IdentifyHotspots Identify Metabolic Hotspots InVitroStability->IdentifyHotspots InVivoPK->IdentifyHotspots Deuteration Deuteration Strategy IdentifyHotspots->Deuteration StructuralMod Structural Modification IdentifyHotspots->StructuralMod NewAnalogs Synthesize & Test New Analogs Deuteration->NewAnalogs StructuralMod->NewAnalogs ImprovedPK Compound with Improved PK Profile NewAnalogs->ImprovedPK

References

How to address VPC-14228 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the insolubility of VPC-14228 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers. This is a common characteristic of many small molecule inhibitors developed for biological research.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: It is not recommended to dissolve this compound directly in aqueous buffers, as this will likely result in precipitation and an inaccurate final concentration. A stock solution in an organic solvent like DMSO should be prepared first.

Q4: What are the signs of this compound precipitation in my experiment?

A4: Precipitation can be observed as cloudiness, visible particles, or a film on the surface of your experimental medium. This indicates that the compound is not fully dissolved, which will affect the accuracy of your results.

Q5: How should I store the this compound stock solution?

A5: Stock solutions should be stored at -20°C or -80°C to maintain stability. MedchemExpress suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[1]

Troubleshooting Guide: Addressing this compound Insolubility

This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Problem: Precipitation or cloudiness observed after adding this compound to an aqueous solution.

Step 1: Initial Stock Solution Preparation

  • Action: Ensure your initial stock solution of this compound is fully dissolved in 100% DMSO.

  • Tip: If you observe any particulates in your DMSO stock, gently warm the solution and sonicate until it is clear.

Step 2: Dilution into Aqueous Medium

  • Action: When diluting the DMSO stock into your aqueous experimental medium, do so in a stepwise manner. Add the stock solution to a small volume of the medium first, mix thoroughly, and then bring it to the final volume.

  • Tip: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. The final concentration of DMSO in your experiment should be kept as low as possible (typically ≤0.5%) to avoid solvent effects on your cells or assay.

Step 3: Utilizing Co-solvents and Excipients

If direct dilution of the DMSO stock still results in precipitation, consider using a formulation with co-solvents and excipients. These agents help to increase the solubility of hydrophobic compounds in aqueous environments.[2][3][4]

  • Action: Prepare an intermediate solution containing co-solvents before the final dilution into your aqueous medium.

  • Tip: The following table summarizes recommended formulations for achieving a clear solution of this compound.

Quantitative Data: Recommended Formulations for this compound
ProtocolFormulation ComponentsAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.15 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.15 mM)
310% DMSO, 90% Corn Oil (for in vivo studies)≥ 2.5 mg/mL (10.15 mM)

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mL Working Solution using PEG300 and Tween-80

This protocol is suitable for in vitro and in vivo experiments where the use of these excipients is acceptable.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of a 1 mL Working Solution using SBE-β-CD

This protocol utilizes a cyclodextrin to enhance solubility, which can be a suitable alternative for certain experimental systems.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in saline.

  • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.

  • To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Mix thoroughly by vortexing until the solution is clear. Gentle heating or sonication may be applied if needed.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Insolubility start Start: Precipitation Observed stock Is the DMSO stock solution clear? start->stock dissolve_stock Action: Warm and sonicate DMSO stock until clear. stock->dissolve_stock No dilution Is the final DMSO concentration ≤0.5%? stock->dilution Yes dissolve_stock->stock high_dmso Warning: High DMSO concentration may cause precipitation and/or cellular toxicity. Reduce concentration. dilution->high_dmso No cosolvent Action: Use a co-solvent formulation (e.g., PEG300/Tween-80 or SBE-β-CD). dilution->cosolvent Yes, still precipitates success Result: Clear Solution dilution->success Yes, issue resolved high_dmso->dilution cosolvent->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Experimental Workflow for Co-Solvent Formulation start Start: Prepare 25 mg/mL This compound in DMSO add_peg Add PEG300 start->add_peg add_stock Add DMSO stock to PEG300 and mix. add_peg->add_stock add_tween Add Tween-80 and mix. add_stock->add_tween add_saline Add Saline to final volume and mix. add_tween->add_saline end End: Clear working solution add_saline->end

References

Minimizing variability in luciferase assay results with VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VPC-14228 in luciferase reporter assays. Our goal is to help you minimize variability and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2] By binding to the AR-DBD, this compound prevents the receptor from interacting with androgen response elements (AREs) on the DNA, thereby blocking the transcriptional activation of AR target genes.[1][2] This mechanism of action makes it effective against both full-length AR and splice variants like AR-V7 that lack the ligand-binding domain.[1][2]

Q2: How does this compound affect luciferase assay results?

In a typical AR-responsive luciferase reporter assay, the expression of luciferase is driven by a promoter containing AREs. When AR is activated, it binds to these AREs and drives luciferase expression, resulting in a luminescent signal. This compound will inhibit this process, leading to a dose-dependent decrease in the luminescent signal.[2] This allows for the quantification of this compound's inhibitory activity.

Q3: What are the common sources of variability in luciferase assays?

Variability in luciferase assays can arise from several factors, including:

  • Pipetting errors: Inconsistent volumes of reagents or cell suspensions.[3][4]

  • Cell health and density: Overly confluent or unhealthy cells can lead to inconsistent results.

  • Transfection efficiency: Variation in the uptake of plasmid DNA.[3][5]

  • Reagent quality and stability: Degradation of luciferase substrates or old reagents.[3][6]

  • Plate effects: "Edge effects" in multi-well plates can cause inconsistent readings.[7]

  • Compound interference: The compound being tested may directly inhibit the luciferase enzyme or interfere with the luminescent signal.[3][8]

Q4: Does this compound directly inhibit the luciferase enzyme?

While some small molecules can directly inhibit luciferase, there is no evidence in the provided search results to suggest that this compound does so. However, it is always good practice to perform a control experiment with purified luciferase to rule out any direct enzymatic inhibition, especially when using a new compound or assay system.

Troubleshooting Guide

High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. Prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[3][4]
Inconsistent Cell Seeding Ensure cells are evenly suspended before plating. Avoid letting cells settle in the reservoir of a multi-channel pipette. Check for cell clumping.
Variable Transfection Efficiency Optimize the DNA-to-transfection reagent ratio. Ensure high-quality plasmid DNA is used.[3][4] Consider using a co-transfected internal control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[3][5]
Edge Effects in Plates Avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer to maintain a more uniform environment across the plate.[7]
Cell Clumping Ensure single-cell suspension before plating. Vibrations near the incubator can cause cells to clump in the center of wells.[4]
Weak or No Signal
Potential Cause Recommended Solution
Low Transfection Efficiency Optimize transfection protocol and use high-quality DNA.[3][4]
Ineffective this compound Concentration Verify the concentration and proper dilution of your this compound stock.
Weak Promoter in Reporter Construct If possible, use a reporter construct with a stronger promoter containing multiple AREs.[3]
Degraded Reagents Use fresh luciferase assay reagents and protect them from light and repeated freeze-thaw cycles.[3][6]
Insufficient Cell Number Ensure an adequate number of cells are seeded per well.
Unexpectedly High Signal or Agonist Effect of this compound

| Potential Cause | Recommended Solution | | :--- | Off-target Effects at High Concentrations | Some studies have noted that at higher concentrations, this compound may have paradoxical agonist effects on AR by binding to the ligand-binding domain.[9] It is crucial to perform a dose-response curve to identify the optimal inhibitory concentration range. | | Cell Line Variability | Different cell lines may respond differently to this compound.[9] Ensure the chosen cell line is appropriate for the study. | | Signal Saturation | An extremely high signal can be due to using too much reporter plasmid DNA or a very strong promoter.[4] Consider reducing the amount of transfected DNA. |

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on wild-type and mutant androgen receptors from luciferase reporter assays.

Cell Line AR Construct IC50 (µM)
PC3hAR-WT2.36[1][2]
PC3hAR-Y594A3.70[1]
PC3hAR-Q592A3.70[1]

Experimental Protocols

General Protocol for AR-Mediated Luciferase Reporter Assay with this compound

This protocol provides a general framework. Specific details such as cell numbers, reagent volumes, and incubation times should be optimized for your specific cell line and experimental setup.

  • Cell Seeding:

    • Plate cells (e.g., PC3) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate for 24 hours.

  • Transfection:

    • Prepare a transfection mix containing your AR expression vector (if necessary), the ARE-luciferase reporter plasmid, and an internal control plasmid (e.g., pRL-TK expressing Renilla luciferase). A common ratio for the reporter to the internal control plasmid is 10:1.[5]

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • If studying AR activation, add an AR agonist (e.g., DHT) to the appropriate wells.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform the dual-luciferase assay using a commercial kit (e.g., from Promega) according to the manufacturer's protocol. This typically involves lysing the cells and then sequentially measuring firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.[5]

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene (e.g., Luciferase) ARE->Gene Activates Transcription VPC14228 This compound VPC14228->AR_dimer Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting AR signaling.

Luciferase_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Transfect with AR, ARE-Luc, & Renilla plasmids A->B C 3. Treat with this compound & AR agonist (e.g., DHT) B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence (Firefly & Renilla) D->E F 6. Data Analysis: Normalize & Calculate IC50 E->F

Caption: General experimental workflow for a luciferase assay with this compound.

Troubleshooting_Tree Start High Variability in Results? Q1 Consistent Pipetting? Start->Q1 S1 Use master mix & calibrated pipettes Q1->S1 No Q2 Normalized with Internal Control? Q1->Q2 Yes S1->Q2 S2 Co-transfect with Renilla plasmid Q2->S2 No Q3 Healthy, non-clumped cells? Q2->Q3 Yes S2->Q3 S3 Optimize cell seeding & handling Q3->S3 No End Variability Minimized Q3->End Yes S3->End

References

Interpreting unexpected results from ChIP-seq experiments with VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VPC-14228 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the Androgen Receptor (AR).[1] Its primary mechanism is to block the interaction between AR and its DNA response elements on chromatin, thereby inhibiting AR-mediated transcriptional activation.[1] This inhibition applies to both full-length AR and splice variants like AR-V7, which are often implicated in castration-resistant prostate cancer.[1] Unlike some other AR inhibitors, this compound does not prevent the nuclear translocation of AR.[2]

Q2: What is the expected outcome of a successful ChIP-seq experiment with this compound treatment?

A2: In a successful ChIP-seq experiment, treatment with an effective concentration of this compound is expected to cause a significant reduction in the number and intensity of AR binding peaks across the genome compared to a vehicle-treated control. This reflects the compound's ability to prevent AR from binding to its target sites on the chromatin.

Q3: At what concentration should I use this compound for my ChIP-seq experiment?

A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. IC50 values for inhibiting AR transcriptional activity have been reported in the low micromolar range (e.g., 2.36 µM for wild-type AR in PC3 cells).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system. Of note, at higher concentrations (e.g., 10µM), this compound has been observed to have a reduced inhibitory effect on AR chromatin binding and may even function as an AR agonist by binding to the ligand-binding domain.[3]

Q4: Can this compound be used to study AR splice variants like AR-V7?

A4: Yes, this compound is designed to inhibit the activity of both full-length AR and AR splice variants that lack the ligand-binding domain, such as AR-V7, by targeting the conserved DNA-binding domain.[1]

Troubleshooting Guide for Unexpected ChIP-seq Results

This guide addresses common unexpected outcomes in a question-and-answer format.

Issue 1: No significant change or an increase in AR binding peaks after this compound treatment.

Q: I treated my cells with this compound, but my ChIP-seq results show no change or even an increase in AR peaks compared to my control. What could be the reason?

A: This is an unexpected result, as this compound is an inhibitor of AR-DNA binding. Several factors could contribute to this outcome:

  • Paradoxical Agonist Effect: At higher concentrations, this compound may act as an AR agonist, potentially leading to increased AR chromatin binding.[3] It is recommended to perform a dose-response experiment to ensure you are using an inhibitory concentration.

  • Inactive Compound: Ensure the integrity of your this compound stock. Improper storage or handling can lead to degradation of the compound.

  • Insufficient Treatment Time: The treatment duration may not have been sufficient to observe the inhibitory effect. A time-course experiment is advisable to determine the optimal treatment time.

  • Cell Line Specific Effects: The response to this compound can be cell-line dependent.[3]

Issue 2: High background signal in all ChIP-seq samples (including controls).

Q: My ChIP-seq data has a high background, making it difficult to identify true AR binding sites. What are the common causes and solutions?

A: High background can obscure genuine signals. Here are some common causes and troubleshooting steps:

  • Suboptimal Cross-linking: Both insufficient and excessive cross-linking can increase background. Over-crosslinking can mask epitopes, while under-crosslinking can lead to the dissociation of the protein from DNA.[4]

  • Inadequate Cell Lysis: Incomplete cell lysis can result in low chromatin yield and a higher proportion of non-specific DNA.

  • Improper Chromatin Shearing: Chromatin fragments that are too large can lead to lower resolution and higher background. Optimize sonication or enzymatic digestion to achieve fragments primarily in the 200-1000 bp range.[5]

  • Non-specific Antibody Binding: The quality of the AR antibody is critical. Use a ChIP-validated antibody and consider performing a pre-clearing step with protein A/G beads to reduce non-specific binding.[4][6]

  • Insufficient Washing: Inadequate washing of the immunoprecipitated complex can leave behind non-specifically bound chromatin. Increase the number and stringency of your wash steps.

Issue 3: Low ChIP-seq signal or very few peaks identified.

Q: I'm getting a very low signal in my this compound-treated sample, but also in my vehicle-treated control, resulting in very few identified peaks. What could be wrong?

A: A weak signal across all samples suggests a technical issue with the ChIP procedure itself. Consider the following:

  • Insufficient Starting Material: A low number of cells will result in a low yield of chromatin. For transcription factors like AR, a higher starting cell number is often required.

  • Poor Antibody Quality: The antibody may have low affinity or may not be suitable for ChIP. Always use a ChIP-validated antibody.

  • Over-sonication: Excessive sonication can damage epitopes and reduce the efficiency of immunoprecipitation.[5]

  • Inefficient Immunoprecipitation: Optimize the amount of antibody and the incubation time.

  • Problems with DNA Purification: Ensure that the DNA purification steps are efficient and that there is no loss of the limited amount of immunoprecipitated DNA.

Quantitative Data Summary

Table 1: Expected vs. Unexpected Changes in AR ChIP-seq Peaks with this compound Treatment.

MetricExpected OutcomePossible Unexpected OutcomePotential Cause of Unexpected Outcome
Number of Peaks Significant decreaseNo change or increaseParadoxical agonist effect of this compound at high concentrations, inactive compound.
Peak Intensity Significant decreaseNo change or increaseSuboptimal drug concentration, insufficient treatment time.
Signal-to-Noise Ratio HighLowHigh background due to experimental issues (cross-linking, lysis, washing).

Experimental Protocols

Detailed Methodology for AR ChIP-seq with this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) at an appropriate density.

    • Culture cells in the recommended medium, potentially with charcoal-stripped serum to reduce basal AR activity.

    • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the optimized duration (e.g., 4-24 hours). If studying androgen-dependent AR activity, co-treat with an androgen like dihydrotestosterone (DHT).

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

    • Add a ChIP-validated AR antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours to overnight, typically in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA.

    • Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Sample Preparation Kit).

    • Perform high-throughput sequencing.

Visualizations

cluster_0 Androgen Receptor Signaling cluster_1 Mechanism of this compound Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, cytoplasm) Androgen->AR_cytoplasm Binds & Activates AR_nucleus AR (active, nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds AR_DBD AR DNA-Binding Domain (DBD) Transcription Target Gene Transcription ARE->Transcription Initiates VPC14228 This compound VPC14228->AR_DBD Binds to AR_DBD->ARE AR_nucleus_inhibited AR (active, nucleus)

Caption: Signaling pathway of Androgen Receptor and inhibition by this compound.

start Start: Cells treated with Vehicle or this compound crosslinking 1. Cross-linking (Formaldehyde) start->crosslinking lysis 2. Cell Lysis & Chromatin Shearing crosslinking->lysis ip 3. Immunoprecipitation (Anti-AR Antibody) lysis->ip wash 4. Washing ip->wash elution 5. Elution wash->elution reverse 6. Reverse Cross-linking & DNA Purification elution->reverse library 7. Library Preparation reverse->library sequencing 8. Sequencing library->sequencing analysis 9. Data Analysis (Peak Calling) sequencing->analysis end End: AR Binding Profile analysis->end

Caption: High-level workflow for a ChIP-seq experiment.

cluster_0 Troubleshooting Steps cluster_1 Potential Solutions unexpected_result Unexpected Result: No change or increase in AR peaks with this compound check_concentration Is this compound concentration in the inhibitory range? unexpected_result->check_concentration check_compound Is the this compound stock active? check_concentration->check_compound Yes dose_response Perform dose-response to find optimal concentration. check_concentration->dose_response No check_time Was the treatment time sufficient? check_compound->check_time Yes new_compound Use a fresh, validated stock of this compound. check_compound->new_compound No check_controls Are the experimental controls appropriate? check_time->check_controls Yes time_course Perform a time-course experiment. check_time->time_course No review_controls Review vehicle and IgG controls. check_controls->review_controls No

Caption: Logical troubleshooting flow for unexpected ChIP-seq results.

References

Best practices for long-term storage and handling of VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage, handling, and troubleshooting of VPC-14228 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1] Its mechanism involves inhibiting the interaction between the AR and DNA, which in turn blocks AR-mediated transcriptional activation.[1] This makes it a valuable tool for studying prostate cancer and other androgen-dependent pathologies. Unlike some inhibitors, it does not prevent the nuclear localization of the AR but instead interferes with its ability to bind to chromatin.[1][2]

Q2: How should I store the solid compound and prepared stock solutions of this compound?

A2: Proper storage is critical to maintain the integrity of this compound. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods of up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The solid form of the compound should be stored in a cool, dry place, protected from light.

Q3: How do I properly dissolve this compound?

A3: this compound can be dissolved in DMSO to create a stock solution. For in vivo experiments, a common formulation involves a multi-step process with co-solvents. For example, a stock solution in DMSO can be further diluted with PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1] Always ensure the solution is clear before use. For in vivo applications, it is recommended to prepare the working solution fresh on the day of use.[1][3]

Q4: What is the known stability of this compound?

A4: this compound has shown limited metabolic stability in preliminary studies. For instance, in microsome experiments, it displayed a half-life of approximately 18 minutes.[4] This is an important consideration for the design of in vivo experiments, as the compound may be cleared rapidly.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[1]Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for short-term storage.
4°CNot RecommendedHigh risk of degradation and precipitation.
Room TemperatureNot RecommendedSignificant degradation is likely.

Table 2: Solubility and Formulation Protocols

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Max Solubility
In Vivo 110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL[1]
In Vivo 210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL[1]
In Vivo 310% DMSO90% Corn Oil--≥ 2.5 mg/mL[1]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the compound?

A: Yes, inconsistency can often be traced back to compound handling. Consider the following:

  • Compound Degradation: Has the stock solution been stored correctly and for less than the recommended duration? Repeated freeze-thaw cycles can degrade the compound.

  • Incomplete Solubilization: Did the compound fully dissolve when preparing your working solution? Precipitates can lead to inaccurate concentrations. Always visually inspect for a clear solution.

  • Metabolic Instability: Given its short half-life, are you accounting for metabolic clearance in your experimental design, particularly for longer in vivo studies?[4]

Q: I am observing lower than expected potency or activity in my cell-based assays.

A: This could be due to several factors:

  • Concentration Issues: Verify the final concentration of the compound in your assay. Ensure there were no errors in serial dilutions and that the compound remained in solution.

  • Cell Line Variability: Different cell lines may exhibit varied responses. For example, this compound has shown dose-dependent inhibition of AR transcriptional activity in PC3 cells.[1]

  • Assay-Specific Artifacts: At higher concentrations (>1µM), this compound has been reported to potentially act as an AR agonist in some contexts, which could complicate results in certain reporter assays.[4]

Q: The compound precipitated out of solution during my experiment. What should I do?

A: Precipitation indicates that the compound's solubility limit has been exceeded in your experimental buffer or media.

  • Review Formulation: Ensure the percentage of DMSO or other organic co-solvents is compatible with your experimental system and sufficient to maintain solubility.

  • Prepare Fresh: Always prepare working solutions fresh from a clear, properly stored stock solution immediately before the experiment.[1][3]

  • Sonication/Heating: Gentle sonication or warming may help re-dissolve the compound, but be cautious as excessive heat can cause degradation.[1]

Experimental Protocols & Visualizations

Protocol: Luciferase Reporter Assay for AR Transcriptional Activity

This protocol details a method to assess the inhibitory effect of this compound on androgen receptor transcriptional activity in PC3 cells.

  • Cell Culture: Culture PC3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed PC3 cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, co-transfect the cells with a plasmid containing a full-length human AR and an ARR₃tk-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control.

    • Stimulate AR activity by adding a synthetic androgen like R1881 (e.g., at 0.1 nM).

  • Lysis and Measurement:

    • After 24 hours of treatment, wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve. This compound has a reported IC₅₀ of 2.36 µM for wild-type human AR in this type of assay.[1]

Diagrams

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_active Active AR Complex (Dimerized) AR->AR_active Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates VPC This compound VPC->AR_active Inhibits DNA Binding

Caption: Mechanism of action for this compound in the AR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock in DMSO D 4. Treat Cells with This compound + Androgen A->D B 2. Culture & Seed PC3 Cells C 3. Transfect Cells with Reporter Plasmids B->C C->D E 5. Incubate for 24 Hours D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Normalize Data & Calculate IC50 G->H

Caption: Workflow for a luciferase reporter assay to test this compound activity.

Troubleshooting_Tree Start Inconsistent or Low Activity Results Q1 Is the stock solution older than recommended? Start->Q1 A1_Yes Prepare fresh stock solution Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the working solution clear upon use? A1_No->Q2 A2_No Compound precipitated. Review solvent formulation and use sonication. Q2->A2_No A2_Yes Yes Q2->A2_Yes Q3 Was the working solution prepared fresh? A2_Yes->Q3 A3_No Degradation in media is possible. Always prepare fresh before use. Q3->A3_No A3_Yes Yes Q3->A3_Yes End Consider assay-specific issues or metabolic instability effects. A3_Yes->End

Caption: A logical decision tree for troubleshooting common this compound issues.

References

Addressing conflicting data on VPC-14228's effect on AR protein levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VPC-14228. This resource is designed to assist researchers, scientists, and drug development professionals in addressing specific experimental issues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments with this compound, particularly concerning its effect on Androgen Receptor (AR) protein levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor that selectively targets the DNA-binding domain (DBD) of the Androgen Receptor (AR).[1][2] It functions by inhibiting the interaction between AR and DNA, which in turn blocks AR-mediated transcriptional activation.[1][2] This mechanism is distinct from that of anti-androgens like enzalutamide, as this compound does not prevent the nuclear localization of AR.[2]

Q2: I observed a change in full-length AR protein levels after treating my cells with this compound. Is this an expected outcome?

A2: The majority of published studies have demonstrated that this compound and its analog, VPC-14449, do not affect the protein expression levels of full-length AR or its splice variant AR-V7.[2][3] If you are observing a change in AR protein levels, it may be due to experimental variables. Please refer to the troubleshooting guide below.

Q3: Could this compound have a differential effect on AR splice variants compared to full-length AR?

A3: While this compound has been shown to inhibit the transcriptional activity of both full-length AR and the AR-V7 splice variant, one report suggests it may induce the degradation of AR-V7 in 22Rv1 cells through a VHL-like PROTAC mechanism.[1] However, this effect was not observed at a concentration of 10 μM.[1] Therefore, the effect on AR splice variant protein levels could be concentration and cell-line dependent.

Q4: Is it possible for this compound to act as an AR agonist?

A4: There is some evidence to suggest that at higher concentrations, this compound may paradoxically activate certain AR-dependent reporters.[4] This could be due to off-target binding to the AR ligand-binding domain (LBD).[4] This agonist activity is a potential source of variability in experimental results, particularly in reporter-based assays.[4]

Troubleshooting Guide: Conflicting Data on AR Protein Levels

If your experimental results show an unexpected change in AR protein levels following treatment with this compound, consider the following potential causes and troubleshooting steps.

Diagram: Troubleshooting Workflow for Unexpected AR Protein Level Changes

A Start: Unexpected change in AR protein levels observed B Check Compound Concentration A->B C Is the concentration >10 µM? B->C D Potential off-target effects or paradoxical agonism. Consider using a lower concentration. C->D Yes E Review Experimental Protocol C->E No N End: Re-evaluate results D->N F Are you using an appropriate cell line and treatment duration? E->F F->E No G Refer to published protocols. Ensure appropriate controls. F->G Yes H Examine AR Isoform Specificity G->H I Are you assessing full-length AR or a splice variant (e.g., AR-V7)? H->I J Potential for splice variant-specific degradation. Use isoform-specific antibodies for validation. I->J Splice Variant K Verify Compound Integrity I->K Full-Length J->K L Is the compound properly stored and handled? K->L M Purchase new compound stock and repeat the experiment. L->M No L->N Yes M->N cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) on DNA AR->ARE Binding Blocked Transcription Gene Transcription ARE->Transcription Inhibited VPC14228 This compound VPC14228->AR Binds to AR-DBD AR_cyto AR AR_cyto->AR Nuclear Translocation (Not Blocked) Androgen Androgen Androgen->AR_cyto

References

How to control for VPC-14228's potential agonist activity at the AR ligand-binding domain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the potential agonist activity of VPC-14228 at the androgen receptor (AR) ligand-binding domain (LBD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR)[1]. By binding to the AR-DBD, it inhibits the interaction between the AR and DNA, which in turn blocks AR-mediated transcriptional activation[1][2]. This mechanism is distinct from traditional anti-androgens that target the ligand-binding domain (LBD)[2]. It has been shown to be effective against both full-length AR and splice variants like AR-V7 that lack the LBD[1][2].

Q2: Does this compound exhibit any agonist activity at the AR ligand-binding domain?

A2: While the primary target of this compound is the AR-DBD, some evidence suggests that at higher concentrations, it may exhibit paradoxical agonist activity by binding to the AR ligand-binding domain (LBD)[3]. This potential for off-target agonist activity is a critical consideration in experimental design and data interpretation.

Q3: Why is it important to control for potential AR LBD agonist activity of this compound?

A3: Uncontrolled agonist activity at the AR LBD can lead to confounding experimental results. It may mask the intended inhibitory effects at the DBD, leading to an underestimation of the compound's potency or a misinterpretation of its mechanism of action. For instance, paradoxical activation of AR-dependent reporters has been observed in some cell lines at higher concentrations of this compound[3]. Therefore, implementing appropriate controls is essential for obtaining accurate and reproducible data.

Q4: What are the key experimental approaches to assess and control for AR LBD agonism?

A4: Several key experimental approaches can be used:

  • AR Reporter Assays: These assays measure the transcriptional activity of the AR in response to a compound. They are crucial for determining whether this compound can activate AR-dependent gene expression.

  • Competitive Ligand Binding Assays: These assays directly measure the ability of this compound to displace a known radiolabeled AR ligand from the LBD, providing a direct assessment of binding affinity.

  • AR Nuclear Translocation Assays: These experiments determine if this compound can induce the translocation of the AR from the cytoplasm to the nucleus, a key step in AR activation that is typically ligand-dependent. However, it's important to note that this compound's primary mechanism at the DBD does not prevent nuclear translocation[2][4].

Troubleshooting Guides

AR Luciferase Reporter Assay

Issue 1: High background signal in untreated or vehicle-treated control wells.

  • Possible Cause: Contamination of reagents or cell culture, or use of plates not suitable for luminescence assays.

  • Troubleshooting Steps:

    • Use fresh, sterile reagents and media.

    • Ensure proper aseptic technique during cell culture and assay setup.

    • Use white, opaque-walled plates to minimize crosstalk between wells and reduce background luminescence[5][6].

Issue 2: Low or no signal in positive control wells (e.g., treated with a known AR agonist like DHT).

  • Possible Cause: Low transfection efficiency, poor plasmid DNA quality, or inactive reagents.

  • Troubleshooting Steps:

    • Optimize the transfection protocol by testing different DNA-to-transfection reagent ratios[5][6].

    • Use high-quality, endotoxin-free plasmid DNA[6].

    • Ensure that the luciferase substrate and other assay reagents are not expired and have been stored correctly[5].

Issue 3: High variability between replicate wells.

  • Possible Cause: Pipetting errors, inconsistent cell seeding, or edge effects in the plate.

  • Troubleshooting Steps:

    • Use a calibrated multichannel pipette and prepare a master mix for reagents to be added to multiple wells[5][6].

    • Ensure a uniform single-cell suspension when seeding plates.

    • Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.

Competitive Ligand Binding Assay

Issue 1: High non-specific binding.

  • Possible Cause: The radiolabeled ligand is binding to components other than the AR LBD.

  • Troubleshooting Steps:

    • Increase the concentration of the unlabeled competitor in the non-specific binding control wells.

    • Optimize the washing steps to more effectively remove unbound radioligand[7].

    • Include a blocking agent like bovine serum albumin (BSA) in the binding buffer[8].

Issue 2: Low specific binding.

  • Possible Cause: Low concentration or activity of the AR LBD protein, or degradation of the radiolabeled ligand.

  • Troubleshooting Steps:

    • Increase the concentration of the purified AR LBD protein in the assay[7].

    • Ensure the radiolabeled ligand is not expired and has been stored properly to prevent degradation.

    • Optimize the incubation time and temperature to reach binding equilibrium.

Quantitative Data Summary

CompoundAssay TypeCell Line / SystemIC50 / KDReference
This compoundAR-driven Luciferase ReporterPC3 (transiently expressed hAR)2.36 µM[1][2]
This compoundPSA Expression InhibitionLNCaP1.26 µM[4]
VPC-14449 (derivative)AR-driven Luciferase ReporterPC3 (transiently expressed hAR)0.340 µM[2]
VPC-14449 (derivative)Isothermal Titration CalorimetryRecombinant rat AR DBD~64 µM[9]
EnzalutamideAR-driven Luciferase ReporterPC3 (transiently expressed hAR)0.314 µM[2]

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Assay

This protocol is designed to determine if this compound can act as an agonist or antagonist of the AR.

Materials:

  • AR-negative cell line (e.g., PC-3, HEK293)

  • Full-length AR expression vector

  • AR-responsive luciferase reporter vector (e.g., containing Androgen Response Elements driving firefly luciferase)

  • Control vector expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium (e.g., RPMI-1640 with charcoal-stripped serum)

  • This compound and control compounds (e.g., DHT as agonist, Bicalutamide as antagonist)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed AR-negative cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR expression vector, the AR-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include the following controls:

    • Vehicle control (e.g., DMSO)

    • Positive control agonist (e.g., DHT)

    • Positive control antagonist (e.g., Bicalutamide)

    • Antagonist control with agonist (e.g., Bicalutamide + DHT)

    • This compound with agonist (to test for antagonism)

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Competitive Ligand Binding Assay

This protocol directly assesses the binding of this compound to the AR LBD.

Materials:

  • Purified recombinant human AR-LBD protein (His-tagged)

  • Radiolabeled AR ligand (e.g., [3H]-DHT)

  • Unlabeled DHT (for non-specific binding control)

  • This compound

  • Scintillation proximity assay (SPA) beads (e.g., Nickel-coated for His-tagged protein) or filter plates

  • Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2)

  • Scintillation counter or filter-based detection system

Methodology:

  • Assay Setup: In a 96-well plate, set up the following reaction mixtures in binding buffer:

    • Total Binding: AR-LBD protein + radiolabeled ligand

    • Non-specific Binding: AR-LBD protein + radiolabeled ligand + excess unlabeled ligand

    • Competition: AR-LBD protein + radiolabeled ligand + serial dilutions of this compound

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand:

    • SPA method: Add SPA beads to each well and incubate to allow the His-tagged AR-LBD to bind. The proximity of the radiolabel to the scintillant in the beads will generate a signal.

    • Filter method: Transfer the reaction mixtures to a filter plate and wash with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds to LBD HSP HSP AR_HSP AR->AR_HSP HSP->AR_HSP AR_dimer AR Dimer AR_HSP->AR_dimer Translocation & Dimerization ARE ARE AR_dimer->ARE Binds to DBD Gene Target Gene ARE->Gene Promotes mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation VPC14228 This compound VPC14228->AR_dimer Inhibits DBD binding

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_luciferase AR Luciferase Reporter Assay cluster_binding Competitive Ligand Binding Assay A1 Seed AR-negative cells A2 Co-transfect AR and reporter plasmids A1->A2 A3 Treat with this compound & controls A2->A3 A4 Incubate 24h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Analyze Agonist/Antagonist Activity A5->A6 End_Luc End_Luc A6->End_Luc Result 1 B1 Incubate AR-LBD, [3H]-ligand, & this compound B2 Separate bound & free ligand B1->B2 B3 Measure Radioactivity B2->B3 B4 Determine IC50/Ki for LBD binding B3->B4 End_Bind End_Bind B4->End_Bind Result 2 Start Start Start->A1 Start->B1

Caption: Workflow for assessing this compound's activity at the AR LBD.

Troubleshooting_Logic Start Unexpected Luciferase Assay Result Q1 Is background high? Start->Q1 A1 Use fresh reagents. Use opaque plates. Q1->A1 Yes Q2 Is positive control signal low? Q1->Q2 No A1->Q2 A2 Optimize transfection. Check reagent activity. Q2->A2 Yes Q3 Is there high variability? Q2->Q3 No A2->Q3 A3 Use master mixes. Check pipetting. Q3->A3 Yes End Valid Results Q3->End No A3->End

Caption: Troubleshooting logic for AR luciferase reporter assays.

References

Validation & Comparative

A Head-to-Head Comparison of VPC-14228 and Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct androgen receptor inhibitors reveals differing mechanisms of action and efficacy against castration-resistant prostate cancer, particularly in the context of resistance mediated by androgen receptor splice variants.

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a critical target. Enzalutamide, a potent second-generation AR antagonist, has been a clinical mainstay. However, the emergence of resistance, often driven by AR splice variants like AR-V7, necessitates the exploration of novel inhibitory mechanisms. This guide provides a comparative analysis of Enzalutamide and VPC-14228, a first-in-class inhibitor targeting the DNA-binding domain (DBD) of the AR, based on preclinical data. A closely related and more potent derivative of this compound, VPC-14449, is also included in this comparison to provide a broader understanding of this class of inhibitors.

Mechanism of Action: A Tale of Two Domains

Enzalutamide and this compound employ fundamentally different strategies to inhibit AR signaling. Enzalutamide functions as a competitive inhibitor of the AR ligand-binding domain (LBD). By binding to the LBD, it prevents androgen binding, nuclear translocation of the AR, and the subsequent recruitment of coactivators. In contrast, this compound and its derivatives directly target the DNA-binding domain (DBD) of the AR. This novel mechanism allows it to inhibit AR activity even when the LBD is absent, as is the case with AR splice variants.

cluster_Enzalutamide Enzalutamide cluster_VPC14228 This compound Enz Enzalutamide LBD Ligand-Binding Domain (LBD) Enz->LBD Blocks AR_cyto AR (Cytoplasm) AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocation DNA DNA AR_nuc->DNA Binds to ARE Androgen Androgen Androgen->AR_cyto Binds Transcription Gene Transcription DNA->Transcription Initiates ARE Androgen Response Element VPC This compound DBD DNA-Binding Domain (DBD) VPC->DBD Binds to AR_nuc_VPC AR (Nucleus) DNA_VPC DNA AR_nuc_VPC->DNA_VPC Binding Blocked Transcription_VPC Gene Transcription DNA_VPC->Transcription_VPC Inhibited ARE_VPC Androgen Response Element

Figure 1. Mechanisms of Action.

In Vitro Efficacy: Inhibition of AR Transcriptional Activity

Luciferase reporter assays are instrumental in quantifying the inhibitory potential of compounds on AR-mediated gene transcription. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound, its more potent derivative VPC-14449, and Enzalutamide in various CRPC cell lines.

CompoundCell LineAR StatusTargetIC50 (µM)
This compound PC3 (transfected)Wild-Type ARFull-length AR2.36[1]
PC3 (transfected)AR-V7AR-V74-8[1]
VPC-14449 LNCaPT877A mutant AREndogenous AR~0.3[2]
C4-2T877A mutant AREndogenous AR~0.4[2]
MR49FF876L mutant AR (Enzalutamide-resistant)Endogenous AR~0.5[2]
22Rv1AR-V7 positiveEndogenous AR variants~5[2]
Enzalutamide PC3 (transfected)Wild-Type ARFull-length AR0.314[1]
LNCaPT877A mutant AREndogenous AR~0.1[2]
C4-2T877A mutant AREndogenous AR~0.2[2]
MR49FF876L mutant AR (Enzalutamide-resistant)Endogenous AR>10 (agonist activity observed)[2]
22Rv1AR-V7 positiveEndogenous AR variantsNo effect[1][2]

Key Findings:

  • Enzalutamide is more potent than this compound in inhibiting wild-type full-length AR.

  • VPC-14449 demonstrates sub-micromolar to low micromolar efficacy across a range of CRPC cell lines, including those resistant to Enzalutamide.

  • Crucially, this compound and VPC-14449 can inhibit the transcriptional activity of AR-V7, whereas Enzalutamide has no effect on this splice variant.[1][2] In the Enzalutamide-resistant MR49F cell line, high concentrations of Enzalutamide paradoxically increased AR reporter activity.[2]

In Vivo Efficacy: Tumor Growth Inhibition in a CRPC Xenograft Model

A head-to-head comparison of VPC-14449 and Enzalutamide was conducted in a castrated mouse model bearing LNCaP xenografts, a model of CRPC.

Treatment (4 weeks)DoseTumor Volume Reduction vs. VehicleSerum PSA Reduction vs. Vehicle
VPC-14449 100 mg/kg (twice daily)SignificantSignificant
Enzalutamide 10 mg/kg (twice daily)SignificantSignificant

Key Findings:

  • VPC-14449 was as effective as Enzalutamide in suppressing tumor volume and serum Prostate-Specific Antigen (PSA) levels in the LNCaP xenograft model.[3] This demonstrates the in vivo potential of targeting the AR-DBD.

cluster_workflow In Vivo Xenograft Workflow start Implant LNCaP cells in male mice castration Castration start->castration tumor_regrowth Monitor for tumor regrowth and PSA rise castration->tumor_regrowth treatment Treat with VPC-14449, Enzalutamide, or Vehicle tumor_regrowth->treatment monitoring Monitor tumor volume and serum PSA treatment->monitoring endpoint Endpoint analysis monitoring->endpoint

Figure 2. In Vivo Xenograft Experimental Workflow.

Impact on AR Nuclear Translocation and Chromatin Binding

The distinct mechanisms of action of this compound/VPC-14449 and Enzalutamide lead to different effects on AR localization and its interaction with DNA.

  • Enzalutamide: Promotes the retention of the AR in the cytoplasm, thereby preventing its nuclear translocation.[1]

  • This compound/VPC-14449: Does not impede the nuclear translocation of the AR.[1] Instead, it acts within the nucleus to block the binding of the AR to androgen response elements (AREs) on the DNA.[1] Chromatin Immunoprecipitation (ChIP) assays have confirmed that VPC-14449 reduces the ability of both full-length AR and AR variants to interact with chromatin.[1]

Differential Effects on AR-Regulated Gene Expression

The differential activity of these inhibitors against full-length AR and its splice variants translates to distinct effects on the expression of AR target genes. A notable example is the FK506-binding protein 5 (FKBP5).

TreatmentEffect on FKBP5 Expression in R1-AD1 cells (full-length AR)Effect on FKBP5 Expression in R1-D567 cells (ARv567es splice variant)
VPC-14449 ReducedReduced[1]
Enzalutamide ReducedNo effect[1]

Key Findings:

  • Both VPC-14449 and Enzalutamide can reduce the expression of FKBP5 driven by full-length AR.

  • However, only VPC-14449 is capable of reducing FKBP5 expression in cells where it is driven by an AR splice variant that lacks the LBD.[1]

Experimental Protocols

Luciferase Reporter Assay for AR Transcriptional Activity
  • Cell Culture and Transfection: CRPC cell lines (e.g., LNCaP, C4-2, MR49F, 22Rv1) are cultured in RPMI medium supplemented with charcoal-stripped serum (CSS) to deplete endogenous androgens. Cells are co-transfected with an androgen response element (ARE)-driven luciferase reporter plasmid (e.g., ARR3tk-Luc) and a Renilla luciferase plasmid for normalization.[1]

  • Compound Treatment: Following transfection, cells are stimulated with a synthetic androgen (e.g., 0.1 nM R1881), except for cell lines like 22Rv1 which exhibit ligand-independent AR activity. Cells are then treated with a dose range of this compound/VPC-14449 or Enzalutamide for 24 hours.[1]

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.[1]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., GraphPad Prism).[1]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking and Chromatin Preparation: LNCaP cells are treated with vehicle, R1881, and the test compounds. Protein-DNA complexes are cross-linked with formaldehyde. Cells are then lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the N-terminus of the AR (AR-N20) or a non-specific IgG control overnight. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification and qPCR: The DNA is purified and subjected to quantitative PCR (qPCR) using primers specific for the enhancer regions of AR target genes like PSA and FKBP5, and a negative control region like the GAPDH promoter.[1]

  • Data Analysis: The amount of immunoprecipitated DNA is quantified and expressed as a fold enrichment over the IgG control.

Western Blot Analysis
  • Cell Lysis and Protein Quantification: CRPC cells are treated with the compounds for the desired time. Cells are then lysed in RIPA buffer, and the total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., AR, AR-V7, FKBP5, and a loading control like β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

Conclusion

This compound and its derivatives represent a promising new class of AR inhibitors with a distinct mechanism of action from Enzalutamide. By targeting the AR-DBD, these compounds can overcome resistance mediated by AR splice variants that lack the LBD, a major clinical challenge with current AR-targeted therapies. While Enzalutamide demonstrates high potency against full-length AR, its efficacy is compromised in the presence of AR-V7. The preclinical data presented here highlight the potential of DBD inhibitors to be effective in Enzalutamide-resistant CRPC. Further clinical investigation is warranted to translate these findings into improved therapeutic strategies for patients with advanced prostate cancer.

References

Validating the Selectivity of VPC-14228 for the Androgen Receptor DNA-Binding Domain

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists and drug development professionals engaged in targeting the androgen receptor (AR), particularly in the context of prostate cancer, the selectivity of a compound is a critical parameter. This guide provides a comprehensive comparison of VPC-14228, a small molecule inhibitor of the AR DNA-binding domain (DBD), against other key nuclear receptors. The following sections present experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows to objectively evaluate the selectivity profile of this compound.

Comparative Selectivity Profile of this compound

This compound is designed to inhibit the transcriptional activity of the androgen receptor by directly targeting its DNA-binding domain.[1][2] This mechanism is distinct from many existing anti-androgen therapies that target the ligand-binding domain (LBD). The selectivity of this compound for the AR-DBD over other nuclear receptors, such as the Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR), is crucial for minimizing off-target effects.

However, the available data on the cross-reactivity of this compound presents a conflicting picture. One study indicates that this compound is highly selective for AR, showing only weak inhibition of ER at higher concentrations and being completely ineffective against GR and PR.[3] In contrast, another study reports that this compound can stimulate the activity of ER, GR, and PR to varying degrees.[1]

This guide presents the available quantitative and qualitative data from these studies to offer a transparent overview of this compound's selectivity.

Table 1: Comparative Activity of this compound against Various Nuclear Receptors

Nuclear ReceptorThis compound ActivityIC50 / EC50 (µM)Reference
Androgen Receptor (AR)Antagonist2.36[2]
Estrogen Receptor (ERα)Weak Antagonist> 5[3]
AgonistNot Reported[1]
Progesterone Receptor (PR)No EffectNot Applicable[3]
AgonistNot Reported[1]
Glucocorticoid Receptor (GR)No EffectNot Applicable[3]
AgonistNot Reported[1]

Note: The conflicting findings regarding the activity of this compound on ER, PR, and GR are presented to highlight the need for further independent validation.

Experimental Protocols

The following is a detailed methodology for a dual-luciferase reporter assay, a common method used to assess the selectivity of compounds against nuclear receptors.

Dual-Luciferase Reporter Assay for Nuclear Receptor Selectivity

This protocol is designed to quantify the ability of a test compound, such as this compound, to inhibit or activate the transcriptional activity of specific nuclear receptors.

1. Cell Culture and Transfection:

  • Prostate cancer cell lines (e.g., PC3 for AR, GR, PR assays) or breast cancer cell lines (e.g., MCF-7 for ERα assays) are cultured in appropriate media supplemented with fetal bovine serum.
  • For AR, GR, and PR assays, cells are transiently co-transfected with a plasmid encoding the full-length human receptor and a reporter plasmid containing a luciferase gene under the control of a specific hormone response element (e.g., ARR3tk-luciferase).
  • For ERα assays, a cell line with a stably integrated estrogen-response element-luciferase reporter can be used.
  • A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

  • Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound) and the appropriate stimulating ligand for each receptor (e.g., dihydrotestosterone for AR, dexamethasone for GR, progesterone for PR, and estradiol for ERα).
  • Control wells receive only the vehicle (e.g., DMSO) and the stimulating ligand.

3. Luciferase Activity Measurement:

  • After a 24-hour incubation period, cells are lysed using a passive lysis buffer.
  • The firefly luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase assay substrate.
  • Subsequently, a stop-and-glo reagent is added to quench the firefly luciferase reaction and activate the Renilla luciferase, whose activity is then measured.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
  • The normalized luciferase activity in the compound-treated wells is then compared to the vehicle-treated control to determine the percentage of inhibition or activation.
  • IC50 (for antagonists) or EC50 (for agonists) values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, which is the target of this compound.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Transcription ARE->Transcription VPC14228 This compound VPC14228->ARE Blocks AR-DBD binding to ARE

Caption: Androgen receptor signaling and the inhibitory action of this compound.

Experimental Workflow for Selectivity Assay

This diagram outlines the key steps in the dual-luciferase reporter assay used to determine the selectivity of this compound.

Dual-Luciferase Reporter Assay Workflow cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis A Cell Seeding (e.g., PC3, MCF-7) B Co-transfection: - Nuclear Receptor Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid A->B C Compound & Ligand Treatment B->C D Cell Lysis C->D E Measure Firefly Luciferase Activity D->E F Measure Renilla Luciferase Activity E->F G Normalize Firefly to Renilla Luciferase F->G H Calculate % Inhibition or % Activation G->H I Determine IC50/EC50 H->I

Caption: Workflow of the dual-luciferase assay for nuclear receptor selectivity.

References

Unraveling the Selectivity of VPC-14228: A Comparative Analysis of Cross-Reactivity with Glucocorticoid and Progesterone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount. This guide provides a detailed comparison of VPC-14228, an inhibitor of the androgen receptor (AR) DNA-binding domain (DBD), and its cross-reactivity with the glucocorticoid (GR) and progesterone (PR) receptors. Experimental data is presented to objectively assess its performance against other relevant compounds.

This compound is an investigational small molecule that selectively targets the DNA-binding domain of the androgen receptor, a key driver in prostate cancer.[1] Its mechanism of action, which involves inhibiting the interaction between AR and DNA, offers a potential therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).[1] A critical aspect of its preclinical evaluation is determining its specificity for AR over other structurally related nuclear receptors, such as the glucocorticoid and progesterone receptors, to minimize off-target effects.

Comparative Analysis of Receptor Inhibition

To contextualize the selectivity of this compound, its inhibitory activity is compared with other known androgen receptor antagonists and a non-selective steroid receptor antagonist. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against the androgen, glucocorticoid, and progesterone receptors.

CompoundPrimary TargetAR IC50 (µM)GR IC50 (µM)PR IC50 (µM)
This compound AR-DBD2.36[1]>25 (for VPC-14449)[2]>25 (for VPC-14449)[2]
VPC-14449 AR-DBD0.34[3]>25[2]>25[2]
Enzalutamide AR LBD~0.02-0.1Not reported to be a primary targetNot reported to be a primary target
Bicalutamide AR LBD~1Not reported to be a primary targetNot reported to be a primary target
Mifepristone (RU-486) PR/GR0.01[4]0.0026[5][6][7]0.0002[5][6][7]

Note: Data for GR and PR for VPC-14449, a close analog of this compound, is used as a surrogate to indicate low cross-reactivity. LBD refers to the Ligand-Binding Domain.

The data clearly indicates that this compound and its more potent analog, VPC-14449, exhibit significant selectivity for the androgen receptor. While this compound has an IC50 of 2.36 µM for the wild-type human AR, its analog shows no significant inhibition of GR or PR at concentrations up to 25 µM.[1][2] This demonstrates a high degree of selectivity. In contrast, Mifepristone (RU-486) is a potent antagonist of both the progesterone and glucocorticoid receptors, with IC50 values in the low nanomolar range, highlighting its non-selective profile.[5][6][7]

Experimental Protocols

The determination of compound selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to assess cross-reactivity with glucocorticoid and progesterone receptors.

Glucocorticoid Receptor Cross-Reactivity Assessment: Competitive Binding Assay

A competitive binding assay is employed to determine the affinity of a test compound for the glucocorticoid receptor. This assay measures the displacement of a fluorescently labeled GR ligand by the test compound.

Principle: The assay is based on fluorescence polarization (FP). A small, fluorescently labeled GR ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger GR protein, its rotation is slowed, leading to a high FP signal. A test compound that binds to GR will compete with the tracer, causing a decrease in the FP signal in a concentration-dependent manner.

Materials:

  • Purified, full-length recombinant human Glucocorticoid Receptor (GR).

  • Fluorescent GR tracer (e.g., a fluorescently labeled dexamethasone analog).

  • Test compound (this compound).

  • Reference GR antagonist (e.g., Mifepristone).

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Black, low-volume 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (this compound) and the reference antagonist in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include control wells for no competitor (buffer only) and maximum competition (saturating concentration of a known unlabeled ligand).

  • Tracer Addition: Add the fluorescent GR tracer to all wells at a final concentration at or below its dissociation constant (Kd).

  • Receptor Addition: Initiate the binding reaction by adding the purified GR protein to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

Progesterone Receptor Cross-Reactivity Assessment: Luciferase Reporter Assay

A luciferase reporter assay is a cell-based functional assay used to measure the ability of a compound to antagonize the transcriptional activity of the progesterone receptor.

Principle: This assay utilizes a host cell line (e.g., T47D breast cancer cells, which endogenously express PR) that has been engineered to contain a luciferase reporter gene under the control of a progesterone response element (PRE). When the progestin agonist (e.g., R5020) activates the PR, the receptor binds to the PRE and drives the expression of luciferase. An antagonist will block this activation, leading to a decrease in luciferase expression, which is measured as a reduction in light output.

Materials:

  • T47D human breast cancer cell line.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Progestin agonist (e.g., R5020).

  • Test compound (this compound).

  • Reference PR antagonist (e.g., Mifepristone).

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed T47D cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound) or the reference antagonist for a short period (e.g., 1 hour) before adding the agonist.

  • Agonist Stimulation: Add the progestin agonist (R5020) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours to allow for receptor activation and luciferase expression.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luminescence data to the control wells. Plot the normalized data against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of the glucocorticoid and progesterone receptors and the experimental workflow for assessing receptor cross-reactivity.

G Signaling Pathways of Glucocorticoid and Progesterone Receptors cluster_0 Cytoplasm cluster_1 Nucleus Glucocorticoid Glucocorticoid GR_inactive Inactive GR (with HSPs) Glucocorticoid->GR_inactive Binds Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds GR_active Active GR GR_inactive->GR_active Conformational Change (HSPs dissociate) PR_active Active PR PR_inactive->PR_active Conformational Change (HSPs dissociate) GR_dimer GR Dimer GR_active->GR_dimer Dimerization PR_dimer PR Dimer PR_active->PR_dimer Dimerization GRE Glucocorticoid Response Element GR_dimer->GRE PRE Progesterone Response Element PR_dimer->PRE Transcription Target Gene Transcription GRE->Transcription PRE->Transcription

Caption: Steroid hormone signaling pathways.

G Experimental Workflow for Assessing Steroid Receptor Cross-Reactivity cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Binding_Assay Competitive Binding Assay Measure_FP Measure Fluorescence Polarization Binding_Assay->Measure_FP Receptor Purified Receptor (GR or PR) Receptor->Binding_Assay Tracer Fluorescent Ligand Tracer->Binding_Assay Compound Test Compound (this compound) Compound->Binding_Assay IC50_Binding Determine IC50 (Binding Affinity) Measure_FP->IC50_Binding Conclusion Assess Cross-Reactivity and Selectivity IC50_Binding->Conclusion Compare Reporter_Assay Luciferase Reporter Assay Measure_Luc Measure Luminescence Reporter_Assay->Measure_Luc Cells Receptor-Expressing Cells (with reporter gene) Cells->Reporter_Assay Agonist Receptor Agonist Agonist->Reporter_Assay Compound_Func Test Compound (this compound) Compound_Func->Reporter_Assay IC50_Functional Determine IC50 (Functional Activity) Measure_Luc->IC50_Functional IC50_Functional->Conclusion Compare

Caption: Workflow for receptor cross-reactivity assessment.

References

A Comparative Analysis of VPC-14228's Inhibitory Effects on Wild-Type Androgen Receptor and its Splice Variant AR-V7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory efficacy of VPC-14228 on the wild-type androgen receptor (AR) and its constitutively active splice variant, AR-V7. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to this compound

This compound is a small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor.[1] This mechanism is significant as the DBD is retained in both the full-length, wild-type AR and its splice variants, including the clinically relevant AR-V7, which lacks the ligand-binding domain (LBD) targeted by many current anti-androgen therapies. By interfering with the AR's ability to bind to DNA, this compound blocks the transcriptional activation of AR target genes, a key driver of prostate cancer cell growth and survival.

Quantitative Comparison of Inhibitory Activity

Experimental data from luciferase reporter assays have been utilized to quantify the inhibitory potency of this compound against both wild-type AR and AR-V7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the receptor's activity by 50%, are summarized below.

Target ReceptorIC50 of this compoundReference
Wild-Type AR2.36 µM[2]
AR-V74–8 µM[3]

These data indicate that while this compound is capable of inhibiting both the wild-type AR and the AR-V7 splice variant, it demonstrates a more potent inhibition of the wild-type receptor.

Signaling Pathways and Mechanism of Action

To understand the inhibitory action of this compound, it is essential to visualize the signaling pathways of both wild-type AR and AR-V7.

Wild-Type AR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_WT Wild-Type AR Androgen->AR_WT Binds HSP HSP AR_WT->HSP Dissociates from AR_dimer AR Dimer AR_WT->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates VPC14228 This compound VPC14228->ARE Blocks Binding

Wild-Type AR Signaling Pathway

The wild-type AR is typically inactive in the cytoplasm, bound to heat shock proteins (HSPs). Upon androgen binding, it dissociates from HSPs, dimerizes, and translocates to the nucleus where it binds to Androgen Response Elements (AREs) on the DNA to initiate gene transcription.

AR-V7 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARV7_cyto AR-V7 ARV7_nuclear AR-V7 ARV7_cyto->ARV7_nuclear Constitutive Nuclear Translocation ARE Androgen Response Element ARV7_nuclear->ARE Binds Transcription Constitutive Gene Transcription ARE->Transcription Initiates VPC14228 This compound VPC14228->ARE Blocks Binding

AR-V7 Signaling Pathway

In contrast, AR-V7 lacks the LBD and is constitutively localized in the nucleus, where it can bind to AREs and drive gene transcription in an androgen-independent manner. This compound inhibits both pathways by targeting the conserved DBD, thereby preventing the binding of both AR forms to AREs.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the inhibitory effects of this compound.

Luciferase Reporter Assay for AR and AR-V7 Transcriptional Activity

This assay quantifies the transcriptional activity of AR and AR-V7 in the presence of an inhibitor.

Luciferase Reporter Assay Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture 1. Culture PC3 cells transfection 2. Co-transfect with AR/AR-V7 expression vector and ARR3tk-luciferase reporter plasmid cell_culture->transfection treatment 3. Treat cells with varying concentrations of this compound transfection->treatment lysis 4. Lyse cells treatment->lysis luciferase_assay 5. Measure luciferase activity lysis->luciferase_assay data_analysis 6. Calculate IC50 values luciferase_assay->data_analysis

Luciferase Reporter Assay Workflow

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., PC3, which are AR-negative) are cultured in appropriate media.

  • Transfection: Cells are co-transfected with a plasmid expressing either wild-type AR or AR-V7 and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., ARR3tk-luciferase).

  • Treatment: Transfected cells are treated with a range of concentrations of this compound or a vehicle control. For wild-type AR, a synthetic androgen (e.g., R1881) is added to stimulate receptor activity.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced and thus the transcriptional activity of the AR, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 values are then calculated by plotting the percentage of inhibition against the log concentration of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound can inhibit the binding of AR and AR-V7 to the chromatin at specific gene promoters.

Methodology:

  • Cross-linking: Cells expressing either wild-type AR (e.g., LNCaP) or AR-V7 are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the N-terminus of AR (which is present in both wild-type and AR-V7) is used to immunoprecipitate the AR-DNA complexes. A non-specific IgG is used as a negative control.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known AR target genes (e.g., PSA). The amount of amplified DNA reflects the amount of AR or AR-V7 that was bound to that specific gene promoter. A reduction in the amount of amplified DNA in this compound-treated cells compared to control cells indicates inhibition of AR/AR-V7 binding to chromatin.[3]

Conclusion

This compound demonstrates inhibitory activity against both wild-type AR and the AR-V7 splice variant by targeting their common DNA-binding domain. While it is more potent against the wild-type receptor, its ability to also inhibit the constitutively active AR-V7 makes it a compound of interest for the treatment of castration-resistant prostate cancer, where AR-V7 expression is a known mechanism of resistance to conventional therapies. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other potential AR DBD inhibitors.

References

A Head-to-Head Comparison of Novel Androgen Receptor Inhibitors: VPC-14228 vs. EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. The emergence of resistance to conventional anti-androgen therapies, often driven by AR mutations or the expression of constitutively active AR splice variants, has spurred the development of novel inhibitors with distinct mechanisms of action. This guide provides an objective, data-driven comparison of two such innovative compounds: VPC-14228, a selective inhibitor of the AR DNA-binding domain (DBD), and EPI-001, which targets the AR N-terminal domain (NTD).

Executive Summary

This compound and EPI-001 represent two different strategies to inhibit AR signaling, moving beyond the traditional ligand-binding domain (LBD) target. This compound directly prevents the AR from binding to DNA, a crucial step for gene transcription. In contrast, EPI-001 disrupts the protein-protein interactions necessary for the transcriptional activity of the AR. Both inhibitors have demonstrated efficacy against full-length AR and the clinically significant AR-V7 splice variant, which lacks the LBD and confers resistance to many current therapies.

This guide will delve into the experimental data comparing the potency and efficacy of these two inhibitors, detail the experimental protocols used to generate this data, and provide visual representations of their mechanisms of action and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency of this compound and EPI-001 from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of Full-Length Androgen Receptor (AR-FL) Transcriptional Activity

CompoundAssay TypeCell LineIC50Reference
This compound Luciferase Reporter AssayPC3 (transfected with hAR-WT)2.36 µM[1][2]
eGFP AssayLNCaP0.33 µM[3]
PSA Secretion AssayLNCaP0.28 µM[2]
EPI-001 AR-eGFP Transcription AssayLNCaP>25 µM[4]
AR NTD Transactivation-~6 µM

Table 2: Inhibition of AR-V7 Splice Variant Activity

CompoundAssay TypeCell LineIC50Reference
This compound Luciferase Reporter AssayPC3 (transfected with AR-V7)4-8 µM[1]
EPI-001 --Reported to inhibit AR-V7, but specific IC50 values are not consistently provided in direct comparative assays.[5]

Table 3: Inhibition of Prostate Cancer Cell Viability

CompoundCell LineIC50Reference
This compound LNCaPNot explicitly provided in a comparative context.
22Rv1Exhibited a minor effect on cell growth.[3]
PC3, DU145>100 µM[3]
EPI-001 LNCaP, 22Rv1Potency varies, with some studies requiring concentrations >50 µM.

Mechanisms of Action and Signaling Pathways

This compound and EPI-001 inhibit AR signaling through distinct mechanisms, as illustrated in the following diagrams.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR-NTD AR-DBD AR-LBD Androgen->AR_inactive Binds AR_LBD AR-LBD AR_DBD AR-DBD AR_NTD AR-NTD AR_active AR-NTD AR-DBD AR-LBD AR_inactive->AR_active Translocation ARE Androgen Response Element (DNA) AR_active->ARE Binds Coactivators Coactivators AR_active->Coactivators Recruits Transcription Gene Transcription ARE->Transcription Coactivators->Transcription VPC14228 This compound VPC14228->AR_active Inhibits DBD-DNA Interaction EPI001 EPI-001 EPI001->AR_active Inhibits NTD-Coactivator Interaction

Figure 1. Mechanisms of action for this compound and EPI-001.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used to evaluate this compound and EPI-001.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantifies the ability of a compound to inhibit AR-mediated gene expression.

G start Seed prostate cancer cells (e.g., PC3) in a multi-well plate transfect Co-transfect cells with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs) start->transfect treat Treat cells with a range of concentrations of the inhibitor (this compound or EPI-001) and an AR agonist (e.g., R1881) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence using a luminometer lyse->measure analyze Analyze data to determine IC50 values measure->analyze

Figure 2. Workflow for a luciferase reporter assay.

Protocol Details:

  • Cell Culture: PC3 cells, which are AR-negative, are commonly used for transfection-based assays. They are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum. For androgen response experiments, cells are often grown in charcoal-stripped serum to reduce background androgen levels.[6]

  • Transfection: Cells are co-transfected with a plasmid encoding the full-length human AR or an AR splice variant (e.g., AR-V7) and a reporter plasmid where the luciferase gene is under the control of an androgen-responsive promoter (e.g., ARR3tk-luciferase).[1]

  • Treatment: After transfection, cells are treated with the test compound (this compound or EPI-001) at various concentrations. For agonist-induced activity, a synthetic androgen like R1881 is added.

  • Lysis and Luminescence Measurement: Following incubation, cells are lysed, and a luciferase assay reagent is added to the lysate. The resulting luminescence is measured using a luminometer.[7][8]

  • Data Analysis: Luminescence readings are normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for differences in transfection efficiency and cell number. The IC50 value, the concentration of inhibitor that reduces the luciferase activity by 50%, is then calculated.

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and survival of prostate cancer cells.

Protocol Details (MTT Assay):

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates.[3]

  • Treatment: Cells are treated with a range of concentrations of the inhibitor.

  • Incubation: The cells are incubated for a specified period (e.g., 3 days).[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of the AR with DNA in the cell's nucleus and how this is affected by inhibitors.

G start Treat cells with inhibitor and cross-link protein-DNA complexes with formaldehyde lyse Lyse cells and shear chromatin by sonication start->lyse immunoprecipitate Immunoprecipitate AR-DNA complexes using an AR-specific antibody lyse->immunoprecipitate wash Wash to remove non-specifically bound chromatin immunoprecipitate->wash elute Elute AR-DNA complexes and reverse cross-links wash->elute purify Purify the DNA elute->purify analyze Analyze DNA by qPCR or sequencing to identify AR binding sites purify->analyze

Figure 3. Workflow for a chromatin immunoprecipitation (ChIP) assay.

Protocol Details:

  • Cross-linking: Cells are treated with an inhibitor (e.g., this compound) and then with formaldehyde to cross-link proteins to DNA.[9]

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.[10]

  • Immunoprecipitation: An antibody specific to the AR is used to immunoprecipitate the AR-cross-linked DNA fragments.

  • Washing and Elution: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin, and then the complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) with primers for specific AR target gene promoters (e.g., PSA) to quantify the amount of AR binding.

Conclusion

This compound and EPI-001 are promising novel AR inhibitors that offer potential solutions to the challenge of resistance to current anti-androgen therapies. Their distinct mechanisms of action, targeting the AR-DBD and AR-NTD respectively, provide alternative strategies to disrupt AR signaling. The experimental data, while not always directly comparable across studies, indicates that both compounds are effective in inhibiting the activity of both full-length AR and the clinically relevant AR-V7 splice variant. Further head-to-head studies under standardized conditions will be invaluable in fully elucidating the comparative efficacy of these and other novel AR inhibitors, ultimately guiding the development of more effective treatments for advanced prostate cancer.

References

Validating the On-Target Effects of VPC-14228: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel prostate cancer therapies, validating the specific mechanism of action of new chemical entities is paramount. This guide provides a comparative analysis of VPC-14228, a selective inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), and its validation using AR-DBD mutant cell lines. We present supporting experimental data, detailed protocols, and a comparison with alternative AR inhibitors to aid in the design and interpretation of preclinical studies.

Executive Summary

This compound and its more potent analog, VPC-14449, represent a novel class of AR inhibitors that directly target the DBD, preventing the receptor from binding to androgen response elements (AREs) on DNA and initiating transcription of target genes.[1][2][3] This mechanism is distinct from that of current standard-of-care antiandrogens like enzalutamide, which target the ligand-binding domain (LBD).[2][4] The use of cell lines expressing specific point mutations within the AR-DBD, such as Y594A, Q592A, and Y594D, has been instrumental in confirming the direct and specific engagement of this compound with its intended target.[1][3]

Data Presentation: this compound Performance in Wild-Type vs. AR-DBD Mutant Cell Lines

The following table summarizes the inhibitory activity of this compound and its analog VPC-14449 on various forms of the androgen receptor, highlighting the reduced efficacy in cell lines with specific mutations in the AR-DBD. This loss of inhibition in mutant cell lines is a key piece of evidence for the on-target activity of these compounds.

CompoundCell Line/AR FormAssay TypeIC50 (µM)Key FindingReference
This compound PC3 (transfected with hAR-WT)Luciferase Reporter Assay2.36Potent inhibition of wild-type AR transcriptional activity.[1]
This compound PC3 (transfected with hAR-Y594A)Luciferase Reporter Assay3.70Reduced potency against Y594A mutant, suggesting interaction near this residue.[1]
This compound PC3 (transfected with hAR-Q592A)Luciferase Reporter Assay3.70Reduced potency against Q592A mutant, further defining the binding site.[1]
VPC-14449 LNCaP (endogenous AR)Luciferase Reporter Assay0.314High potency against wild-type AR in a prostate cancer cell line.[3]
VPC-14449 PC3 (transfected with AR-V7)Luciferase Reporter Assay4-8Effective against LBD-lacking splice variant AR-V7.[5]
VPC-14449 PC3 (transfected with AR-V7 Y594D)Luciferase Reporter Assay>25Loss of inhibition in the Y594D mutant of AR-V7, confirming the binding site.[3]

Comparison with Alternative AR Inhibitors

Inhibitor ClassTarget DomainMechanism of ActionActivity against AR-V7Key Differentiator
This compound/VPC-14449 DNA-Binding Domain (DBD)Prevents AR from binding to DNA.[1][2][3]Yes[3][5]Active against LBD mutations and splice variants.
Enzalutamide Ligand-Binding Domain (LBD)Competes with androgens for binding to the LBD, preventing nuclear translocation and coactivator recruitment.[2][6]No[3]Ineffective against AR splice variants lacking the LBD.
EPI-001 N-Terminal Domain (NTD)Binds to the transactivation unit 5 (TAU-5) in the NTD, inhibiting transcriptional activation.[4][7]YesTargets a different domain, offering a potential strategy to overcome resistance to LBD and DBD inhibitors.
Pyrvinium DNA-Binding Domain (DBD)Interacts with the AR-DBD and prevents its proteolysis.[8]YesAlso inhibits other nuclear receptors, raising questions about specificity.[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_0 Androgen Receptor Signaling Pathway cluster_1 Drug Intervention Points Androgen Androgen AR-LBD AR (LBD) Androgen->AR-LBD Binds Active AR Active AR Dimer AR-LBD->Active AR Conformational Change AR-DBD AR (DBD) AR-NTD AR (NTD) HSP HSP AR Complex Inactive AR-HSP Complex HSP->AR Complex AR Complex->AR-LBD Nucleus Nucleus Active AR->Nucleus Translocation ARE Androgen Response Element (DNA) Nucleus->ARE Binds via DBD Transcription Transcription ARE->Transcription Initiates Enzalutamide Enzalutamide Enzalutamide->AR-LBD Inhibits This compound This compound This compound->ARE Blocks Binding EPI-001 EPI-001 EPI-001->Transcription Inhibits

Caption: Androgen receptor signaling pathway and points of therapeutic intervention.

cluster_0 Experimental Workflow for On-Target Validation Start Start: Select Cell Lines PC3 AR-negative cell line (e.g., PC3) Start->PC3 Transfect_WT Transfect with Wild-Type AR (AR-WT) + Luciferase Reporter PC3->Transfect_WT Transfect_Mutant Transfect with Mutant AR (e.g., AR-Y594D) + Luciferase Reporter PC3->Transfect_Mutant Treat_WT Treat with this compound (Dose-Response) Transfect_WT->Treat_WT Treat_Mutant Treat with this compound (Dose-Response) Transfect_Mutant->Treat_Mutant Measure_WT Measure Luciferase Activity Treat_WT->Measure_WT Measure_Mutant Measure Luciferase Activity Treat_Mutant->Measure_Mutant Compare Compare IC50 Values Measure_WT->Compare Measure_Mutant->Compare Conclusion Conclusion: On-Target Effect Confirmed Compare->Conclusion IC50 (Mutant) >> IC50 (WT) No_Effect Conclusion: Off-Target or No Effect Compare->No_Effect IC50 (Mutant) ≈ IC50 (WT)

Caption: Workflow for validating on-target effects using mutant cell lines.

cluster_0 Logical Framework for Using AR-DBD Mutants Hypothesis Hypothesis: This compound binds to AR-DBD Prediction Prediction: Mutation in the binding site will reduce this compound efficacy. Hypothesis->Prediction Experiment Experiment: Compare this compound activity in WT vs. Mutant AR cell lines. Prediction->Experiment Observation_1 Observation 1: This compound inhibits WT-AR activity. Experiment->Observation_1 Observation_2 Observation 2: This compound has significantly reduced activity against Mutant-AR. Experiment->Observation_2 Alternative Alternative Conclusion: The hypothesis is not supported. Experiment->Alternative If Observations are not met Conclusion Conclusion: The hypothesis is supported. This compound has on-target effects. Observation_1->Conclusion Observation_2->Conclusion

Caption: Logical framework for using AR-DBD mutants to validate on-target effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To quantify the dose-dependent inhibition of wild-type and mutant AR transcriptional activity by this compound.

Materials:

  • AR-negative prostate cancer cell line (e.g., PC3).

  • Expression plasmids for wild-type AR and AR-DBD mutants (e.g., Y594D).

  • Luciferase reporter plasmid containing AREs (e.g., ARR3-tk-luc).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound and vehicle control (e.g., DMSO).

  • Androgen (e.g., Dihydrotestosterone - DHT).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed PC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Co-transfect the cells with the AR expression plasmid (wild-type or mutant) and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with a fresh medium containing a range of concentrations of this compound or vehicle control.

  • Stimulate the cells with a constant concentration of DHT (e.g., 1 nM) to activate the androgen receptor.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

  • Plot the dose-response curve and calculate the IC50 value for this compound for both wild-type and mutant AR.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of AR to the promoter regions of its target genes.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP).

  • This compound and vehicle control.

  • DHT.

  • Formaldehyde for cross-linking.

  • Glycine to quench cross-linking.

  • Cell lysis and nuclear lysis buffers.

  • Sonicator.

  • Anti-AR antibody and isotype control IgG.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • Primers for qPCR targeting known AREs (e.g., in the PSA promoter) and a negative control region.

  • qPCR instrument and reagents.

Procedure:

  • Culture LNCaP cells and treat with DHT in the presence of this compound or vehicle for the desired time.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the AR-DNA complexes by incubating the chromatin with an anti-AR antibody or an IgG control overnight.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the AREs of AR target genes to quantify the amount of immunoprecipitated DNA.

  • Analyze the data as a percentage of input DNA and compare the enrichment between this compound-treated and vehicle-treated samples.

Western Blotting for AR Protein Levels

Objective: To assess whether this compound affects the total protein expression of AR.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or 22Rv1).

  • This compound and vehicle control.

  • Cell lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of AR protein.

This guide provides a comprehensive overview for validating the on-target effects of this compound. The use of AR-DBD mutant cell lines, in conjunction with the detailed experimental protocols, offers a robust strategy for confirming the mechanism of action of this and other DBD-targeting compounds.

References

A Comparative Analysis of VPC-14228 and Cpd39 as Androgen Receptor DNA-Binding Domain Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Two Promising AR-DBD Antagonists for Prostate Cancer Research

This guide presents a comparative study of two small molecule inhibitors, VPC-14228 and Cpd39, which target the DNA-Binding Domain (DBD) of the Androgen Receptor (AR). Both compounds represent a novel strategy in antagonizing AR signaling, particularly relevant in the context of castration-resistant prostate cancer (CRPC) where resistance to traditional ligand-binding domain (LBD) targeted therapies is common. This document provides a comprehensive overview of their performance based on available experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Performance Data Summary

The following tables summarize the quantitative data for this compound and Cpd39, allowing for a direct comparison of their potency and efficacy in various assays.

Table 1: Inhibition of AR Transcriptional Activity

CompoundAssay TypeCell LineTargetIC50 (µM)Reference
This compound eGFP Reporter--0.33[1]
PSA Reporter--0.28[1]
Luciferase ReporterPC3hAR-WT2.36[2]
Luciferase ReporterPC3hAR-Y594A3.70[2]
Luciferase ReporterPC3hAR-Q592A3.70[2]
Cpd39 eGFP Reporter--10.94[1]
PSA Reporter--20.16[1]

Table 2: Inhibition of Prostate Cancer Cell Proliferation

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound LNCaPCell Viability-[1]
22RV1Cell ViabilityMinor Effect[1]
PC3Cell Viability> 100[1]
DU145Cell Viability> 100[1]
Cpd39 LNCaPCell Viability-[1]
22RV1Cell ViabilityMore effective than this compound[1]
PC3Cell Viability47.98[1]
DU145Cell Viability13.28[1]

Table 3: Disruption of AR-DBD and Androgen Response Element (ARE) Interaction

Compound (at 50 µM)Assay TypeEffect on AR-DBD/ARE BindingReference
This compound Bio-Layer Interferometry (BLI)~12-15% signal decrease[1]
Cpd39 Bio-Layer Interferometry (BLI)~12-15% signal decrease[1]

Mechanism of Action and Signaling Pathway

Both this compound and Cpd39 function by directly targeting the DNA-Binding Domain of the Androgen Receptor. This mechanism is distinct from conventional anti-androgens like enzalutamide, which target the ligand-binding domain. By binding to the AR-DBD, these antagonists prevent the receptor from binding to Androgen Response Elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes that drive prostate cancer cell growth and survival.[1][3] This mode of action is particularly significant for targeting AR splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to LBD-targeting therapies.[3]

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DBD Gene Target Gene Transcription ARE->Gene Initiates VPC14228_Cpd39 This compound / Cpd39 VPC14228_Cpd39->AR_dimer Inhibits Binding

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound/Cpd39.

Experimental Protocols

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Androgen Receptor.

  • Cell Culture and Transfection: Prostate cancer cells (e.g., PC3) are cultured in appropriate media. Cells are then co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin promoter with AREs). A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of the test compounds (this compound or Cpd39).

  • Luciferase Activity Measurement: After a defined incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The percentage of inhibition is calculated relative to the androgen-stimulated control (vehicle-treated). The IC50 value, the concentration at which 50% of AR transcriptional activity is inhibited, is determined by fitting the dose-response data to a sigmoidal curve.

Luciferase_Assay_Workflow A 1. Co-transfect cells with AR expression vector and Luciferase reporter plasmid B 2. Treat cells with Androgen and test compounds (this compound or Cpd39) A->B C 3. Incubate B->C D 4. Lyse cells C->D E 5. Measure Luciferase activity (Luminometer) D->E F 6. Normalize to control and calculate IC50 E->F

Caption: Workflow for the Luciferase Reporter Assay.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay assesses the effect of the compounds on the viability and proliferation of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22RV1, PC3, DU145) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound or Cpd39 for a specified period (e.g., 72 hours).

  • Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values for cell proliferation are determined from the dose-response curves.

Bio-Layer Interferometry (BLI) Assay

This label-free technology is used to measure the real-time interaction between the AR-DBD and DNA, and how this is affected by the antagonist compounds.

  • Sensor Preparation: Streptavidin-coated biosensors are loaded with a biotinylated double-stranded DNA probe containing a specific Androgen Response Element (ARE) sequence.

  • Baseline: The sensors are equilibrated in a buffer solution to establish a stable baseline.

  • Association: The sensors are then moved into a solution containing the purified AR-DBD protein in the presence or absence of the test compounds (this compound or Cpd39). The binding of the AR-DBD to the ARE on the sensor tip causes a change in the interference pattern, which is measured as a wavelength shift.

  • Dissociation: After the association phase, the sensors are moved back into the buffer solution to measure the dissociation of the AR-DBD from the DNA.

  • Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are analyzed to determine the effect of the compounds on the binding kinetics (association and dissociation rates) of the AR-DBD to the ARE.[1] A decrease in the binding signal in the presence of the compound indicates inhibition of the protein-DNA interaction.

BLI_Assay_Workflow A 1. Load Biotinylated ARE-DNA onto Streptavidin Biosensor B 2. Establish Baseline in Buffer A->B C 3. Association Phase: Incubate with AR-DBD +/- (this compound or Cpd39) B->C D 4. Dissociation Phase: Return to Buffer C->D E 5. Analyze Sensorgram for changes in binding D->E

Caption: Workflow for the Bio-Layer Interferometry (BLI) Assay.

Conclusion

Both this compound and Cpd39 demonstrate the ability to antagonize AR signaling by targeting the DNA-Binding Domain. This compound appears to be a more potent inhibitor of AR transcriptional activity in reporter assays with lower IC50 values.[1][2] However, Cpd39 exhibits a stronger inhibitory effect on the proliferation of certain prostate cancer cell lines, particularly the AR-V7 expressing 22RV1 cells and the AR-negative DU145 and PC3 cells, suggesting potential off-target effects or a different spectrum of activity.[1] The Bio-Layer Interferometry data indicates that both compounds can disrupt the interaction between the AR-DBD and its DNA response element to a similar extent at the tested concentration.[1]

The choice between this compound and Cpd39 for research purposes will depend on the specific experimental context. This compound may be preferable for studies focused on potent and specific inhibition of AR-mediated transcription, while Cpd39 could be a valuable tool for investigating mechanisms to overcome resistance in cell lines like 22RV1. Further investigation into the selectivity and potential off-target effects of Cpd39 is warranted. This comparative guide provides a foundational dataset for researchers to make informed decisions in the selection and application of these novel AR-DBD antagonists.

References

Unlocking New Synergies in Prostate Cancer Treatment: A Comparative Guide to VPC-14228 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synergistic potential of VPC-14228, a novel androgen receptor (AR) DNA-binding domain (DBD) inhibitor, with current and emerging prostate cancer therapies. By presenting preclinical data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document serves as a critical resource for the scientific community engaged in advancing prostate cancer treatment.

Executive Summary

The development of resistance to androgen receptor (AR) ligand-binding domain (LBD) targeted therapies, such as enzalutamide and abiraterone, represents a major clinical challenge in the management of castration-resistant prostate cancer (CRPC). This compound offers a novel mechanism of action by targeting the AR's DNA-binding domain (DBD), thereby inhibiting AR-mediated gene transcription, a pathway essential for the growth of both androgen-sensitive and castration-resistant prostate cancer, including tumors expressing AR splice variants that lack the LBD.[1][2][3] Preclinical evidence with a potent analog, VPC-14449, demonstrates a significant additive effect when combined with enzalutamide, suggesting a strong potential for synergistic activity with this compound. This guide explores the rationale for combining this compound with existing therapies and provides the necessary experimental frameworks to evaluate these potential synergies.

The Rationale for Combination: Targeting the Androgen Receptor from Multiple Angles

The primary hypothesis for the synergistic potential of this compound lies in its complementary mechanism of action to current AR-targeted therapies. While LBD inhibitors like enzalutamide block the activation of the AR by androgens, this compound prevents the activated AR, as well as constitutively active AR splice variants, from binding to DNA.[1][2][3][4][5][6][7][8] This dual-pronged attack on the AR signaling axis has the potential to induce a more profound and durable anti-tumor response and overcome key mechanisms of resistance.

Quantitative Analysis of Preclinical Synergy

While direct quantitative data on this compound combination therapies are still emerging, a pivotal study on its more potent analog, VPC-14449, provides compelling evidence for the efficacy of a dual AR-inhibition strategy. In LNCaP prostate cancer cells, the combination of VPC-14449 and enzalutamide at their respective IC25 concentrations (the concentration that inhibits 25% of the effect) resulted in an approximately 50% inhibition of both cell viability and Prostate-Specific Antigen (PSA) secretion, demonstrating an additive effect.[9]

Table 1: Preclinical Efficacy of a this compound Analog (VPC-14449) in Combination with Enzalutamide

Cell Line Treatment Concentration Inhibition of Cell Viability Inhibition of PSA Secretion
LNCaPEnzalutamide (IC25)130 nM~25%~25%
LNCaPVPC-14449 (IC25)665 nM~25%~25%
LNCaPEnzalutamide + VPC-14449130 nM + 665 nM~50% ~50%
Data derived from a study on the this compound analog, VPC-14449, highlighting an additive effect.[9]

This additive interaction strongly supports the hypothesis that combining a DBD inhibitor with an LBD inhibitor can be a superior therapeutic strategy.

Potential Synergistic Partners for this compound

The unique mechanism of this compound opens up possibilities for synergistic combinations with a variety of other anti-cancer agents:

  • Androgen Synthesis Inhibitors (e.g., Abiraterone): Combining the blockade of androgen production with the direct inhibition of AR-DNA binding could lead to a more complete shutdown of AR signaling.

  • Taxane Chemotherapies (e.g., Docetaxel): Taxanes are known to disrupt microtubule function and have also been shown to inhibit AR nuclear translocation. This, coupled with this compound's inhibition of DNA binding, could result in a multi-level blockade of AR activity.

  • PARP Inhibitors (e.g., Olaparib): For prostate cancers with deficiencies in DNA damage repair, the combination of a PARP inhibitor with an AR-targeted agent is a promising approach. This compound could potentially enhance the efficacy of PARP inhibitors by modulating AR's role in DNA repair pathways. It is worth noting, however, that some studies have indicated a lack of synergy in homologous recombination-proficient models.[10][11]

  • PI3K/AKT Pathway Inhibitors: The PI3K/AKT pathway is a critical survival pathway in prostate cancer that can be activated upon AR inhibition. Preclinical studies have shown that combining an AKT inhibitor with enzalutamide can delay the onset of resistance.[12] A similar synergistic effect could be anticipated with this compound.

Detailed Experimental Protocols for Synergy Assessment

To facilitate further research, this section provides detailed methodologies for key experiments to assess the synergistic potential of this compound.

In Vitro Synergy Evaluation

1. Cell Viability Assay: CellTiter-Glo® Luminescent Assay

This assay is a robust method for determining cell viability by measuring ATP levels.[13][14][15][16][17]

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, and enzalutamide-resistant derivatives)

    • 96-well opaque-walled microplates

    • This compound and combination drug(s)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in 96-well plates at a pre-determined optimal density and incubate for 24 hours.

    • Treat cells with a matrix of concentrations of this compound and the combination drug for 72 hours. Include single-agent and vehicle controls.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, with the volume being equal to the culture medium volume.

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each drug. Calculate the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[18][19][20][21][22]

2. Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key mediators of apoptosis.[23][24][25][26][27]

  • Materials:

    • Prostate cancer cell lines

    • 96-well white-walled microplates

    • This compound and combination drug(s)

    • Caspase-Glo® 3/7 Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in 96-well plates and treat with the drug combination for 48 hours.

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence.

  • Data Analysis: Compare the caspase activity in combination-treated cells to single-agent and vehicle controls.

In Vivo Synergy Evaluation

1. Prostate Cancer Xenograft Model

This in vivo model is essential for validating the therapeutic efficacy of the drug combination.[28]

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID)

    • Prostate cancer cells (e.g., 22Rv1) or patient-derived xenograft (PDX) tissue

    • This compound and combination drug(s) formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Implant prostate cancer cells or PDX tissue subcutaneously into the flanks of the mice.

    • Once tumors are established and reach a specified volume, randomize the mice into treatment cohorts (vehicle, this compound alone, combination drug alone, and combination therapy).

    • Administer treatments according to a predetermined schedule and dosage.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health.

    • At the study endpoint, harvest tumors for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups to determine the in vivo efficacy of the combination therapy.

Visualizing the Synergy: Pathways and Processes

AR_Signaling_and_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_inactive Inactive AR-HSP Complex Androgens->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active Activation & Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_inactive Inhibits LBD ARE Androgen Response Element (ARE) AR_active->ARE Binds to DBD Transcription Gene Transcription ARE->Transcription VPC_14228 This compound VPC_14228->ARE Inhibits DBD Binding Synergy_Assessment_Workflow Cell_Lines Select Prostate Cancer Cell Lines (Sensitive, Resistant, AR-V expressing) Dose_Response Single-Agent Dose Response (Determine IC50 for each drug) Cell_Lines->Dose_Response Combination_Screen Combination Drug Screen (Matrix of concentrations) Dose_Response->Combination_Screen Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Combination_Screen->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Combination_Screen->Apoptosis_Assay Synergy_Calculation Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->Synergy_Calculation Apoptosis_Assay->Synergy_Calculation In_Vivo_Validation In Vivo Xenograft Studies (Validate synergistic combinations) Synergy_Calculation->In_Vivo_Validation Logical_Framework Problem Resistance to AR LBD Inhibitors (e.g., Enzalutamide) Mechanism Emergence of AR Splice Variants (Lacking LBD) Problem->Mechanism Combination This compound + LBD Inhibitor Problem->Combination is addressed by Solution This compound (AR DBD Inhibitor) Mechanism->Solution is overcome by Solution->Combination Outcome Synergistic or Additive Anti-Tumor Effect Combination->Outcome

References

Safety Operating Guide

Proper Disposal Procedures for VPC-14228: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for VPC-14228, a selective inhibitor of the androgen receptor DNA-binding domain (AR-DBD). Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Conflicting safety information exists for this compound. While one supplier, GlpBio, states the compound is "Not a hazardous substance or mixture," another, Sigma-Aldrich, provides GHS hazard classifications indicating it is harmful if swallowed and causes serious eye irritation.[1][2] Given this discrepancy, it is imperative to handle this compound with caution and assume it is a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedures

Disposal of this compound and its associated waste must be conducted in accordance with institutional and local environmental regulations. The following steps provide a general guideline:

  • Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and contaminated solids in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Harmful," "Eye Irritant"), and the date of accumulation.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, heat, and ignition sources pending disposal.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueCell Line/SystemReference
IC₅₀ (hAR-WT) 2.36 μMPC3 cells[3]
IC₅₀ (hAR-Y594A) 3.70 μMPC3 cells[3]
IC₅₀ (hAR-Q592A) 3.70 μMPC3 cells[3]
Solubility in DMSO 20 mg/mL-[1]

Experimental Protocols and Signaling Pathways

This compound functions by selectively targeting the DNA-binding domain (DBD) of the androgen receptor (AR), thereby inhibiting the interaction between AR and DNA. This action blocks AR-mediated transcriptional activation.[3] This mechanism is distinct from inhibitors that target the ligand-binding domain.

Below are diagrams illustrating the disposal workflow and the signaling pathway affected by this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused this compound Unused this compound Solid Chemical Waste Solid Chemical Waste Unused this compound->Solid Chemical Waste Contaminated Labware Contaminated Labware Contaminated Labware->Solid Chemical Waste Contaminated PPE Contaminated PPE Contaminated PPE->Solid Chemical Waste EHS Pickup EHS Pickup Solid Chemical Waste->EHS Pickup Liquid Chemical Waste Liquid Chemical Waste Liquid Chemical Waste->EHS Pickup Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal This compound Solutions This compound Solutions This compound Solutions->Liquid Chemical Waste

Caption: Workflow for the proper disposal of this compound waste.

G This compound Mechanism of Action Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) AR-Androgen Complex AR-Androgen Complex Androgen Receptor (AR)->AR-Androgen Complex Nuclear Translocation Nuclear Translocation AR-Androgen Complex->Nuclear Translocation AR in Nucleus AR in Nucleus Nuclear Translocation->AR in Nucleus DNA Binding (ARE) DNA Binding (ARE) AR in Nucleus->DNA Binding (ARE) Gene Transcription Gene Transcription DNA Binding (ARE)->Gene Transcription This compound This compound This compound->AR in Nucleus Inhibits DNA Binding

Caption: this compound inhibits androgen receptor signaling.

References

Essential Safety and Operational Guide for Handling VPC-14228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for the handling of VPC-14228, a selective inhibitor of the androgen receptor DNA binding domain (AR-DBD). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling

This compound is intended for research use only and has not been fully validated for medical applications.[1] While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance, it is imperative to handle it with the care due to all laboratory chemicals, as its toxicological properties have not been extensively studied.[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat.

First Aid Measures:

ExposureFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Accidental Release Measures: In the event of a spill, wear full personal protective equipment.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Avoid generating dust.[1] Ensure adequate ventilation.[1] Prevent the chemical from entering drains or water courses.[1]

Logistical Information: Storage and Disposal

Storage: Proper storage is essential to maintain the stability and activity of this compound.

ConditionDuration
-80°C 6 months
-20°C 1 month

Source: MedchemExpress Product Information[3]

Stock solutions should be stored under these conditions. When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[3]

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Avoid release into the environment. Do not allow the product to enter drains or water systems.[1] For specific guidance, consult with your institution's environmental health and safety (EHS) office.

Experimental Protocols

This compound is utilized in a variety of experimental settings to investigate androgen receptor signaling, particularly in the context of prostate cancer research.

Preparation of this compound Solutions

For in vivo studies, a common vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.5 mg/mL.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Cell-Based Assays

Cell Culture: Prostate cancer cell lines such as LNCaP, C4-2, 22Rv1, and PC3 are commonly used to study the effects of this compound.[4] Cells are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin. For androgen response experiments, cells are often cultured in media with charcoal-stripped serum to remove endogenous androgens before treatment.[5]

Luciferase Reporter Assay: This assay is used to measure the transcriptional activity of the androgen receptor.

experimental_workflow_luciferase_assay Luciferase Assay Workflow for this compound cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cells (e.g., PC3) in 96-well plates transfect Co-transfect with AR expression vector and luciferase reporter plasmid (e.g., ARR3tk-luc) seed_cells->transfect 24h treat_compound Treat cells with varying concentrations of this compound transfect->treat_compound 24h stimulate Stimulate with an androgen (e.g., R1881), if required treat_compound->stimulate lyse_cells Lyse cells after incubation (e.g., 24 hours) stimulate->lyse_cells 24h measure_luc Measure luciferase activity using a luminometer lyse_cells->measure_luc

Caption: Workflow for a luciferase reporter assay to assess AR activity.

Protocol Steps:

  • PC3 cells are co-transfected with an androgen receptor expression plasmid and a luciferase reporter construct (e.g., ARR3tk-luciferase).[1]

  • Cells are then treated with this compound at various concentrations (e.g., 0.01-100 μM).[2]

  • Following treatment, cells are incubated for a set period (e.g., 24 hours).[2]

  • Cell lysates are collected, and luciferase activity is measured to determine the extent of AR inhibition.[1]

Western Blot Analysis: Western blotting is performed to assess the effect of this compound on the expression levels of AR and its downstream target proteins.

  • Cells are treated with this compound for a specified duration.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against the proteins of interest (e.g., AR, PARP) and a loading control (e.g., actin).[1]

  • Following incubation with a secondary antibody, the protein bands are visualized. Studies have shown that this compound does not typically affect AR protein expression levels.[1]

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if this compound inhibits the binding of the androgen receptor to the DNA of its target genes.

experimental_workflow_chip_assay Chromatin Immunoprecipitation (ChIP) Workflow cluster_cell_prep Cell Preparation & Crosslinking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis treat_cells Treat cells (e.g., LNCaP) with this compound and androgen crosslink Crosslink protein to DNA with formaldehyde treat_cells->crosslink lyse_and_sonicate Lyse cells and shear chromatin by sonication crosslink->lyse_and_sonicate immunoprecipitate Immunoprecipitate with an anti-AR antibody lyse_and_sonicate->immunoprecipitate reverse_crosslink Reverse crosslinks and purify DNA immunoprecipitate->reverse_crosslink qpcr Quantify precipitated DNA by qPCR reverse_crosslink->qpcr

Caption: General workflow for a ChIP assay to study AR-DNA binding.

Protocol Steps:

  • LNCaP cells are treated with an androgen (e.g., R1881) and this compound.[4]

  • Proteins are cross-linked to DNA using formaldehyde.

  • The chromatin is sheared into smaller fragments.

  • An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.

  • The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR) is used to measure the amount of target gene DNA (e.g., PSA enhancer) that was bound to the AR.[4]

Mechanism of Action: Signaling Pathway

This compound selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR). This mechanism is distinct from many other AR inhibitors that target the ligand-binding domain (LBD). By binding to the AR-DBD, this compound prevents the receptor from binding to androgen response elements (AREs) on the DNA. This, in turn, blocks the transcriptional activation of AR target genes, which are often implicated in the progression of prostate cancer.[3][6] This inhibitory action applies to both full-length AR and splice variants like AR-V7 that lack the LBD.[3]

signaling_pathway_vpc14228 Mechanism of Action of this compound cluster_nucleus Cell Nucleus AR Androgen Receptor (AR) (Full-length or Splice Variant) AR_VPC14228 AR-VPC-14228 Complex ARE Androgen Response Element (ARE) on DNA AR->ARE Binds to VPC14228 This compound VPC14228->AR Binds to DBD AR_VPC14228->ARE Binding Blocked Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates No_Transcription Inhibition of Transcription ARE->No_Transcription

Caption: this compound inhibits AR signaling by blocking DNA binding.

References

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